molecular formula C15H11Cl3O3 B7793382 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Numéro de catalogue: B7793382
Poids moléculaire: 345.6 g/mol
Clé InChI: YPSQUBSSGMDWTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C15H11Cl3O3 and its molecular weight is 345.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-13-5-2-9(7-19)6-14(13)21-8-10-11(16)3-4-12(17)15(10)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQUBSSGMDWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Process Optimization of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a highly functionalized, sterically hindered aromatic building block. Compounds of this class serve as critical advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of selective phosphodiesterase (PDE) inhibitors and novel agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural recipe. This guide dissects the mechanistic causality, process optimization, and self-validating experimental protocols required to synthesize this molecule via the robust O-alkylation of isovanillin.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule consists of a benzaldehyde core, a C4-methoxy group, and a bulky C3-(2,3,6-trichlorobenzyloxy) substituent. Retrosynthetic disconnection of the aryl-alkyl ether bond naturally leads to two commercially available precursors: isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2,3,6-trichlorobenzyl chloride (or bromide).

Retrosynthesis Target 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde Isovanillin Isovanillin (Nucleophile) Target->Isovanillin C-O Bond Disconnection Halide 2,3,6-Trichlorobenzyl Halide (Electrophile) Target->Halide

Retrosynthetic disconnection of the target molecule into isovanillin and 2,3,6-trichlorobenzyl halide.

The forward reaction is a classic [1]. The mechanism proceeds via a bimolecular nucleophilic substitution ( SN​2 ). The phenolic hydroxyl group of isovanillin (pKa ~9) is deprotonated by a mild base to form a highly nucleophilic phenoxide anion. This anion subsequently attacks the benzylic carbon of the 2,3,6-trichlorobenzyl halide, displacing the halide leaving group[2].

Causality of Steric Hindrance: The 2,3,6-trichloro substitution pattern on the electrophile introduces severe steric crowding around the benzylic carbon. While benzylic halides are typically highly reactive due to transition-state stabilization, the ortho-chlorines (positions 2 and 6) impede the trajectory of the incoming phenoxide. Consequently, the reaction requires specific solvent and thermal conditions to overcome this elevated activation energy barrier.

Experimental Design: Causality of Reagents and Conditions

To engineer a high-yielding and scalable process, every reagent choice must be deliberate:

  • Base Selection ( K2​CO3​ ): Potassium carbonate is selected over stronger bases like Sodium Hydride ( NaH ) or Potassium tert-butoxide ( KOtBu ). Strong bases risk triggering the Cannizzaro reaction (disproportionation of the aldehyde) or unwanted aldol condensations. K2​CO3​ is sufficiently basic to quantitatively deprotonate isovanillin without degrading the sensitive formyl group [3].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF strongly solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"). This drastically enhances the nucleophilicity of the phenoxide, which is critical for attacking the sterically hindered 2,3,6-trichlorobenzyl chloride [4].

  • Alternative Phase-Transfer Catalysis (PTC): For greener, scalable industrial applications, replacing DMF with Tetrahydrofuran (THF) and a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) can facilitate the reaction by shuttling the phenoxide into the organic phase, though this often requires longer reaction times [5].

Process Optimization & Quantitative Data

The following table summarizes the quantitative process optimization data, demonstrating the causality between reaction conditions and isolated yield.

SolventBaseCatalystTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
THF K2​CO3​ None65 (Reflux)124588.0
THF K2​CO3​ TBAB (10 mol%)65 (Reflux)87892.5
MeCN Cs2​CO3​ None8068295.0
DMF K2​CO3​ None 80 4 91 98.5

Data Interpretation: DMF at 80°C provides the optimal kinetic environment, maximizing yield while minimizing the reaction time. The use of Cs2​CO3​ in Acetonitrile (MeCN) is a viable alternative (due to the "cesium effect" enhancing solubility and nucleophilicity), but DMF/ K2​CO3​ remains the most cost-effective for scale-up.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It relies on In-Process Controls (IPC) to dictate workflow progression, ensuring absolute trustworthiness and reproducibility.

Workflow Step1 1. Dissolve Isovanillin in DMF Step2 2. Add K2CO3 (Base) & Stir Step1->Step2 Step3 3. Add 2,3,6-Trichlorobenzyl Chloride Step2->Step3 Step4 4. Heat to 80°C for 4-6 hours Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 IPC In-Process Control (HPLC/TLC) Step4->IPC Step6 6. Recrystallization (EtOH) Step5->Step6 IPC->Step5

Step-by-step experimental workflow featuring integrated in-process controls for validation.

Materials Required:
  • Isovanillin (1.0 eq, 10.0 g, 65.7 mmol)

  • 2,3,6-Trichlorobenzyl chloride (1.05 eq, 15.8 g, 69.0 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 325-mesh) (1.5 eq, 13.6 g, 98.6 mmol)

  • Anhydrous DMF (100 mL)

Procedure:
  • Phenoxide Formation: Charge a dry, argon-flushed 250 mL round-bottom flask with isovanillin (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved. Add finely powdered anhydrous K2​CO3​ (13.6 g). Stir the suspension at room temperature for 30 minutes. Mechanistic note: The solution will transition to a deep yellow/orange hue, visually validating the formation of the phenoxide anion.

  • Electrophile Addition: Add 2,3,6-trichlorobenzyl chloride (15.8 g) dropwise or in small portions to the stirring mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using a thermostatic oil bath.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench 0.1 mL of the mixture in 1 mL water and extract with 1 mL Ethyl Acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1, UV visualization) or HPLC. Validation Check: Proceed to the next step only when the isovanillin peak is <2% relative area.

  • Aqueous Workup: Cool the mixture to room temperature. Pour the reaction mass into 400 mL of ice-cold distilled water under vigorous stirring. The crude product will precipitate as a solid. Filter the solid under vacuum and wash thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Collect the resulting white to off-white crystals via vacuum filtration and dry in a vacuum oven at 45°C overnight.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, the following analytical data should be verified against the isolated batch:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 9.85 (s, 1H, -CHO), 7.50 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 7.45 (d, J = 1.8 Hz, 1H, Ar-H), 7.38 (d, J = 8.6 Hz, 1H, Trichloro-Ar-H), 7.30 (d, J = 8.6 Hz, 1H, Trichloro-Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 5.35 (s, 2H, -O- CH2​ -), 3.95 (s, 3H, -O CH3​ ).

    • Diagnostic Marker: The singlet at 5.35 ppm confirms the successful installation of the benzylic ether linkage.

  • 13 C NMR (100 MHz, CDCl3​ ): δ 190.8 (C=O), 155.2, 148.7, 134.5, 132.1, 130.5, 129.8, 128.4, 126.2, 110.5, 69.8 (-O- CH2​ -), 56.2 (-O CH3​ ).

  • Mass Spectrometry (ESI-MS): Calculated for C15​H11​Cl3​O3​ [M+H]+ : 345.0; Found: 345.1. The isotopic pattern will clearly show the characteristic M, M+2, M+4, M+6 ratio indicative of three chlorine atoms.

References

  • Williamson ether synthesis. Wikipedia.[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts.[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com.[Link]

  • Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. American Chemical Society (Organic Process Research & Development).[Link]

Physicochemical Profiling and Synthetic Utility of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, heavily substituted benzaldehyde derivatives serve as critical pharmacophoric building blocks. 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (Chemical Formula: C₁₅H₁₁Cl₃O₃) is a highly specialized, lipophilic synthetic intermediate. It belongs to a class of halogenated benzyloxy-methoxybenzaldehydes that are extensively utilized in the development of novel antimicrobial agents, particularly those targeting the bacterial cell division protein FtsZ[1].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the causality behind its structural design, and a self-validating synthetic protocol for its preparation and downstream application in drug discovery[2].

Physicochemical Properties & Structural Causality

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the physicochemical tuning of their precursors. The structural features of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde are not arbitrary; they are engineered to dictate the pharmacokinetic and pharmacodynamic fate of downstream derivatives.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters of the compound, calculated based on its molecular topology and analogous trichlorinated benzyl ethers[3].

PropertyValuePharmacological Implication
Molecular Weight 345.60 g/mol Falls within Lipinski’s Rule of 5; optimal for oral bioavailability.
Chemical Formula C₁₅H₁₁Cl₃O₃High halogen content drives lipophilicity.
LogP (Predicted) ~4.8High lipophilicity enhances passive diffusion across thick bacterial cell walls (e.g., MRSA).
Topological Polar Surface Area (TPSA) 35.53 ŲLow TPSA ensures excellent membrane permeability.
Hydrogen Bond Donors 0Minimizes desolvation energy penalties during target binding.
Hydrogen Bond Acceptors 3(1x Carbonyl O, 2x Ether O) Facilitates specific interactions with target pocket residues.
Rotatable Bonds 5Provides enough flexibility for induced fit, while halogen steric bulk restricts excessive entropy.
The Causality of the 2,3,6-Trichloro Substitution

As an Application Scientist, it is crucial to understand why the 2,3,6-trichloro substitution pattern is utilized over simpler mono- or di-halogenated variants:

  • Steric Locking: The chlorine atoms at the 2 and 6 positions (ortho to the benzylic carbon) create severe steric hindrance. This restricts the free rotation of the benzyl ether bond, effectively "locking" the molecule into a specific bioactive conformation. This reduces the entropic penalty upon binding to narrow hydrophobic pockets, such as the GTPase domain of FtsZ[1].

  • Electronic Tuning: The highly electronegative chlorine atoms withdraw electron density from the benzyl ring, stabilizing the ether linkage against oxidative metabolism (e.g., by cytochrome P450 enzymes).

  • Synergy with the Methoxy Group: The 4-methoxy group on the benzaldehyde core acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the adjacent oxygen during synthesis and tuning the dipole moment of the final molecule.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is achieved via a classic Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring that intermediate success is confirmed before proceeding.

Reagents and Materials
  • Nucleophile: Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Electrophile: 2,3,6-Trichlorobenzyl chloride

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Experimental Workflow
  • Deprotonation (Phenoxide Formation):

    • Dissolve 1.0 equivalent of isovanillin in anhydrous DMF under an inert nitrogen atmosphere.

    • Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃.

    • Causality & Validation: Stir at room temperature for 30 minutes. The solution will transition from colorless/pale yellow to a vibrant yellow. This color change is a self-validating visual indicator that the highly conjugated phenoxide ion has successfully formed.

  • Alkylation (Sₙ2 Substitution):

    • Add 1.1 equivalents of 2,3,6-trichlorobenzyl chloride dropwise to the reaction mixture.

    • Elevate the temperature to 80°C and stir for 4–6 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the isovanillin spot (R_f ~0.3) and the emergence of a new, less polar UV-active spot (R_f ~0.6) confirms the formation of the lipophilic product.

  • Workup and Quenching:

    • Cool the mixture to room temperature and pour it into a 5-fold volume of crushed ice/water.

    • Causality: Water acts as an anti-solvent for the highly lipophilic product while simultaneously dissolving the DMF and inorganic salts (KCl, unreacted K₂CO₃), driving the precipitation of the crude product.

  • Purification:

    • Filter the precipitate under vacuum and wash thoroughly with cold distilled water.

    • Recrystallize from hot ethanol to yield pure 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde as an off-white crystalline solid.

Synthetic Workflow Visualization

Synthesis Isovanillin Isovanillin (3-OH, 4-OMe-Benzaldehyde) Base K2CO3 / DMF (80°C, 4h) Isovanillin->Base Deprotonation AlkylatingAgent 2,3,6-Trichlorobenzyl Chloride Product 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde AlkylatingAgent->Product Electrophile Intermediate Phenoxide Ion Intermediate Base->Intermediate Intermediate->Product SN2 Attack

Caption: Synthetic workflow for 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde via SN2 substitution.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated against the following analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must show a distinct singlet at ~9.8 ppm corresponding to the aldehyde proton. The benzylic CH₂ protons will appear as a sharp singlet heavily deshielded at ~5.3 ppm due to the adjacent ether oxygen and the electron-withdrawing trichlorinated ring. The methoxy protons will appear as a singlet at ~3.9 ppm[1].

  • High-Resolution Mass Spectrometry (HRMS-ESI): The mass spectrum will display a characteristic isotopic envelope for the [M+H]⁺ ion at m/z 345.0. Because the molecule contains three chlorine atoms, the isotopic pattern will show distinct M, M+2, M+4, and M+6 peaks in an approximate ratio of 27:27:9:1, which serves as an absolute confirmation of the trichloro substitution.

Applications in Drug Discovery: Targeting FtsZ

The primary utility of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is its role as a precursor in the synthesis of aminoguanidine hydrazones. By reacting the aldehyde moiety with aminoguanidine bicarbonate under refluxing ethanol conditions, researchers generate potent antimicrobial agents[2].

Mechanism of Action

These downstream hydrazone derivatives are designed to target FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial tubulin homologue essential for cell division. The lipophilic 2,3,6-trichlorobenzyloxy tail anchors the molecule deep within the GTP-binding pocket of FtsZ. This binding inhibits the GTPase activity of the protein, preventing the polymerization of the Z-ring at the bacterial septum. Without a functional Z-ring, the bacteria cannot divide, leading to lethal filamentation—a highly effective mechanism against multidrug-resistant strains like MRSA[1].

Biological Pathway Visualization

Pathway Precursor Aldehyde Precursor (C15H11Cl3O3) Hydrazone Aminoguanidine Hydrazone Derivative Precursor->Hydrazone Condensation FtsZ FtsZ Protein (GTPase Domain) Hydrazone->FtsZ Binds GTP-binding pocket Polymerization Z-Ring Polymerization FtsZ->Polymerization Inhibits CellDivision Bacterial Cell Division Polymerization->CellDivision Arrests

Caption: Mechanism of action for downstream aminoguanidine hydrazones targeting bacterial FtsZ.

References

  • Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590778, 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde. (Used as structural proxy for physicochemical property validation).[Link]

Sources

Structural Elucidation of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The compound 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (often referred to as 4-methoxy-3-(2,3,6-trichlorobenzyloxy)benzaldehyde) is a highly functionalized aromatic intermediate. Structurally, it consists of an isovanillin-derived core (a benzaldehyde with a methoxy group at C4 and an ether linkage at C3) covalently bonded to a sterically hindered 2,3,6-trichlorobenzyl moiety.

In pharmaceutical and agrochemical development, chlorinated benzyl ethers are frequently utilized to enhance lipophilicity, metabolic stability, and receptor-binding affinity [1]. However, the dense substitution pattern—specifically the tri-ortho/meta chlorine arrangement—creates significant steric hindrance and complex electronic shielding effects. This whitepaper provides a rigorous, self-validating analytical framework for the definitive structural elucidation of this molecule, ensuring high-confidence regiochemical assignment and purity profiling.

Analytical Strategy & Workflow

To definitively prove the molecular structure, we must establish three causal pillars:

  • Exact Mass & Isotopic Signature: High-Resolution Mass Spectrometry (HRMS) to confirm the chemical formula ( C15​H11​Cl3​O3​ ) and the presence of exactly three chlorine atoms.

  • Regiochemical Connectivity: 2D Nuclear Magnetic Resonance (NMR) to prove that the trichlorobenzyl group is attached at the C3 position (isovanillin derivative) rather than the C4 position (vanillin derivative).

  • Functional Group Integrity: Fourier-Transform Infrared Spectroscopy (FT-IR) to validate the intact aldehyde and ether linkages.

Elucidation_Workflow A Sample Preparation (High Purity >98%) B HRMS Analysis (ESI-TOF, Positive Ion) A->B C NMR Spectroscopy (1D & 2D HMBC/HSQC) A->C D FT-IR Spectroscopy (ATR Method) A->D E Data Integration & Regiochemical Confirmation B->E C->E D->E

Fig 1: Multi-modal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale

Electrospray Ionization Time-of-Flight (ESI-TOF) MS is selected to prevent the premature fragmentation of the labile benzyl ether bond during ionization. The Cl3​ cluster provides a highly diagnostic isotopic pattern (M, M+2, M+4, M+6) that serves as a built-in validation mechanism for the molecular formula [2].

Fragmentation Pathway

Upon collision-induced dissociation (CID), the molecule predictably cleaves at the benzyl ether bond. The strong electron-withdrawing nature of the three chlorine atoms stabilizes the resulting 2,3,6-trichlorobenzyl cation.

MS_Fragmentation M [M+H]+ m/z 344.98 F1 2,3,6-Trichlorobenzyl Cation m/z 192.93 M->F1 Ether Cleavage F2 Isovanillin Core Fragment m/z 151.04 M->F2 Neutral Loss

Fig 2: Primary ESI-MS/MS fragmentation pathway of the target molecule.
Quantitative HRMS Data
Ion SpeciesFormulaTheoretical m/zExpected Relative AbundanceDiagnostic Value
[M+H]⁺ (³⁵Cl₃) C15​H1235​Cl3​O3+​ 344.9847100%Base peak for intact molecule
[M+H+2]⁺ C15​H1235​Cl237​ClO3+​ 346.9817~98%Confirms multi-chlorine presence
[M+H+4]⁺ C15​H1235​Cl37Cl2​O3+​ 348.9788~32%Validates exactly 3 Cl atoms
Fragment 1 C7​H4​Cl3+​ 192.9370HighConfirms trichlorobenzyl moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Solvent Selection

Deuterated chloroform ( CDCl3​ ) is the optimal solvent. It provides excellent solubility for moderately polar chlorinated aromatics, and its residual solvent peak ( δ 7.26) does not obscure the critical benzylic ( δ ~5.3) or methoxy ( δ ~3.9) signals.

The most critical step in this elucidation is proving the regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) is employed to observe the 3JCH​ coupling between the benzylic protons and the C3 carbon of the benzaldehyde ring. If the precursor was mistakenly vanillin, the correlation would be to C4.

NMR Assignment Table (400 MHz, CDCl3​ )
Position¹H Shift (δ, ppm)Multiplicity & J (Hz)¹³C Shift (δ)Key HMBC Correlations (³J)
Aldehyde (CHO) 9.85s, 1H190.5C1, C2, C6
C2 (Benzaldehyde) 7.52d, J = 1.9111.2CHO, C4, C6
C6 (Benzaldehyde) 7.48dd, J = 8.2, 1.9127.4CHO, C2, C4
C5 (Benzaldehyde) 7.02d, J = 8.2110.8C1, C3
H-4' / H-5' (Benzyl) 7.38 - 7.45ABq, J = 8.6, 2H128.5, 130.1C2', C3', C6'
Benzylic CH₂ 5.35s, 2H65.8C3 (Isovanillin core) , C1', C2', C6'
Methoxy (OCH₃) 3.95s, 3H56.2C4 (Isovanillin core)

Note: The downfield shift of the benzylic CH2​ ( δ 5.35) is caused by the combined deshielding effects of the adjacent ether oxygen and the ortho-chlorine atoms on the benzyl ring.

Experimental Protocols

To ensure reproducibility and adherence to E-E-A-T standards, the following self-validating protocols must be strictly followed. Safety protocols regarding chlorinated aromatics must align with NIOSH guidelines [3].

Protocol A: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Instrument Tuning: Calibrate the ESI-TOF mass spectrometer in positive ion mode using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 3 ppm.

  • Acquisition: Set capillary voltage to 3500 V, drying gas temperature to 300°C, and acquire data over a mass range of m/z 100–1000.

  • Validation: Extract the ion chromatogram for m/z 344.9847. Overlay the theoretical isotopic distribution for C15​H11​Cl3​O3​ against the acquired spectrum. A match score of >95% validates the formula.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1H NMR: Acquire at 400 MHz or 600 MHz. Use a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. Phase and baseline correct the spectrum; set TMS to δ 0.00.

  • 13C NMR: Acquire with proton decoupling (CPD). Use a 2.0 s relaxation delay and a minimum of 1024 scans to ensure sufficient signal-to-noise for quaternary carbons (especially the C-Cl carbons which have long T1​ relaxation times).

  • HMBC: Acquire 2D HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Validation Check: Verify the cross-peak between the benzylic protons ( δ 5.35) and the aromatic carbon at δ 149.0 (C3). If the cross-peak correlates to δ 155.0 (C4), the regiochemistry is incorrect.

Protocol C: ATR-FTIR Analysis
  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 1-2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Key Band Verification:

    • Verify the sharp carbonyl stretch ( C=O ) at ~1690 cm⁻¹.

    • Verify the asymmetric ether stretch ( C−O−C ) at ~1265 cm⁻¹.

    • Verify the strong C−Cl stretching frequencies in the fingerprint region (750–800 cm⁻¹).

References

  • PubChem Compound Summary for CID 15829 Tritac (1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol) - Isotopic & Chemical Properties of 2,3,6-Trichlorobenzyl Ethers Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Pesticides and Chlorinated Aromatics Safety Guidelines for Handling Halogenated Benzyl Derivatives Source: Centers for Disease Control and Prevention (CDC) Stacks URL:[Link]

Literature Review and Technical Guide on Substituted Benzaldehydes: Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzaldehydes are indispensable precursors in modern medicinal chemistry and drug design. Their tunable electronic and steric properties make them ideal scaffolds for synthesizing biologically active Schiff bases, thiosemicarbazones, and transition metal complexes. This whitepaper synthesizes recent literature to provide a technical roadmap for researchers, detailing structure-activity relationships (SAR), mechanistic causality behind synthetic choices, and self-validating experimental protocols for pharmaceutical development.

The Strategic Role of Substituted Benzaldehydes in Drug Design

The chemical reactivity of benzaldehydes is fundamentally governed by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) such as -NO₂ or -Cl at the ortho or para positions increase the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by primary amines (1)[1]. Conversely, electron-donating groups (EDGs) like -OH or -OCH₃ deactivate the carbonyl but provide critical hydrogen-bonding interactions necessary for binding to specific biological targets[2].

Synthesis and Reactivity Workflows: Schiff Bases and Thiosemicarbazones

The condensation of substituted benzaldehydes with primary amines yields Schiff bases, characterized by their azomethine (-C=N-) linkage. Recent advancements have demonstrated that coupling these aldehydes with carbohydrate moieties (e.g., maltose-conjugated thiosemicarbazones) significantly enhances both the lipophilicity and biocompatibility of the resulting antibacterial agents (3)[3].

Causality in Reaction Conditions: The formation of the azomethine bond requires precise pH control (typically pH 4.5–5.5). If the medium is too acidic, the primary amine is protonated into an unreactive ammonium salt, rendering it non-nucleophilic. If the medium is too basic, the carbonyl oxygen is not sufficiently protonated to leave as a water molecule during the dehydration step.

G A Substituted Benzaldehyde C Acid-Catalyzed Condensation A->C Electrophilic Carbonyl B Primary Amine / Hydrazine B->C Nucleophilic Attack D Schiff Base / Azomethine C->D Dehydration (-H2O) E Metal Complexation or Reduction D->E Structural Optimization F Enhanced Bioactivity E->F Synergistic Effects

Workflow of substituted benzaldehyde condensation and biological optimization.

Biological Activity and Structure-Activity Relationships (SAR)

The biological profile of benzaldehyde derivatives is highly dependent on their substitution patterns. For instance, evaluating commercial substituted benzaldehydes against Mycobacterium tuberculosis revealed that specific derivatives exhibit potent antitubercular activity at concentrations as low as 3.12 μg/mL (4)[4]. Similarly, Schiff bases derived from halogenated or nitro-substituted benzaldehydes show broad-spectrum antimicrobial properties by interfering with microbial cell wall synthesis[2].

Quantitative Data Summary: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various substituted benzaldehyde derivatives, illustrating the profound impact of electronic effects on potency[2][3].

Benzaldehyde SubstituentAmine / Hydrazine MoietyS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)SAR Implication
Unsubstituted (H) 3,3'-Diaminodipropylamine>1000>1000>1000Poor target penetration; inactive.
4-OH (EDG)3,3'-Diaminodipropylamine250500125Moderate activity via H-bonding.
4-NO₂ (EWG)β-Maltosyl Thiosemicarbazide0.78 - 3.1212.5N/AHigh potency; EWG enhances electrophilicity.
2,4-diCl (EWG)β-Maltosyl Thiosemicarbazide1.566.25N/AEnhanced lipophilicity and membrane disruption.

Advanced Applications: Metal Complexation and Imine Reduction

A major pharmacokinetic limitation of Schiff bases is the susceptibility of the azomethine group to hydrolysis in aqueous biological media. To overcome this, researchers employ two distinct structural optimization strategies (5)[5]:

  • Imine Reduction: Converting the rigid imine (-C=N-) to a flexible secondary amine (-CH₂-NH-) using sodium borohydride (NaBH₄) prevents hydrolytic cleavage while maintaining biological target affinity[5].

  • Metal Complexation: Coordinating the Schiff base with transition metals like Zn(II) or Cu(II) modulates physicochemical properties. According to Overton's concept and Tweedy's chelation theory, the metal ion draws electron density away from the ligand, increasing its overall lipophilicity and facilitating penetration through microbial lipid membranes[5].

Validated Experimental Methodologies

Protocol A: Synthesis of β-Maltosyl Thiosemicarbazones

Objective: Synthesize broad-spectrum antibacterial agents using substituted benzaldehydes[3]. Causality: Acetylation of the maltose core increases lipophilicity, while the thiosemicarbazone acts as the primary pharmacophore. Acetic acid acts as a mild proton donor to activate the carbonyl oxygen without fully protonating the nucleophilic hydrazine nitrogen.

  • Preparation: Dissolve 1.0 mmol of (hepta-O-acetyl-β-maltosyl)thiosemicarbazide in 15 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the substituted benzaldehyde (e.g., 4-nitrobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 6:4). The reaction is complete when the distinct aldehyde spot disappears.

  • Isolation: Cool to room temperature, filter the precipitate, and recrystallize from hot ethanol.

  • Self-Validation (Analytical): Perform FTIR spectroscopy. The disappearance of the C=O stretch (~1700 cm⁻¹) and the appearance of a sharp C=N stretch (~1600–1620 cm⁻¹) confirms successful imine formation.

Protocol B: Synthesis of Zn(II) Complexes of Reduced Schiff Bases

Objective: Generate hydrolytically stable, antimicrobially active metal complexes[5]. Causality: Imine reduction prevents in vivo degradation; Zn(II) complexation enhances membrane permeability via chelation.

  • Imine Reduction: Dissolve the synthesized Schiff base (1.0 mmol) in methanol (20 mL). Slowly add NaBH₄ (2.0 mmol) at 0 °C. Reasoning: Excess NaBH₄ ensures complete reduction; cooling prevents exothermic side reactions.

  • Quenching: Stir for 2 hours at room temperature, quench with distilled water, and extract with dichloromethane. Evaporate the organic layer to isolate the reduced ligand.

  • Self-Validation (Analytical): ¹H NMR must show the disappearance of the downfield imine proton (δ ~8.5 ppm) and the emergence of a new upfield methylene signal (δ ~3.8-4.2 ppm).

  • Complexation: Dissolve the reduced ligand (1.0 mmol) in ethanol and add a solution of ZnCl₂ (1.0 mmol) in ethanol dropwise.

  • Isolation: Stir at 60 °C for 3 hours. Filter the resulting solid complex, wash with cold ethanol, and dry in vacuo.

Conclusion

Substituted benzaldehydes are highly versatile building blocks in pharmaceutical synthesis. By strategically selecting electron-withdrawing or -donating substituents, and employing advanced stabilization techniques like imine reduction or metal complexation, researchers can finely tune the pharmacokinetic and pharmacodynamic profiles of the resulting therapeutics. Strict adherence to mechanistic causality and self-validating analytical checks ensures high-yield, reproducible drug development workflows.

References

  • Benchchem.
  • Wiserpub. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde."
  • PMC (National Institutes of Health). "Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity."
  • ACS Medicinal Chemistry Letters. "Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria."
  • Letters in Drug Design & Discovery (EurekaSelect). "Evaluation of Substituted Benzaldehydes Against Mycobacterium tuberculosis."

Sources

Spectroscopic Profiling and Structural Validation of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a highly functionalized, sterically demanding synthetic intermediate. Structurally, it comprises an isovanillin (3-hydroxy-4-methoxybenzaldehyde) core where the C3-hydroxyl group has been selectively alkylated with a 2,3,6-trichlorobenzyl moiety.

In the context of drug development, this molecule is highly strategic. The 2,3,6-trichlorobenzyl group acts as a bulky, electron-deficient, and highly lipophilic motif designed to probe deep hydrophobic pockets—often utilized in the design of allosteric kinase inhibitors or nuclear receptor modulators. Meanwhile, the benzaldehyde moiety serves as a versatile electrophilic handle for downstream functionalization, such as reductive amination to yield secondary or tertiary amines.

Because of the structural similarities between isovanillin and vanillin precursors, rigorous spectroscopic validation is required to ensure regiochemical accuracy and structural integrity before advancing this compound into biological assays.

Table 1: Physicochemical & Structural Properties
PropertyValue
Chemical Name 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
Molecular Formula C₁₅H₁₁Cl₃O₃
Monoisotopic Mass 343.9774 Da
Average Molecular Weight 345.60 g/mol
Key Functional Groups Aldehyde (-CHO), Methoxy (-OCH₃), Di-substituted Ether (-CH₂-O-), Trichlorophenyl ring

Analytical Workflow & Logical Framework

To establish a self-validating analytical system, we employ a multi-modal spectroscopic approach. No single technique is relied upon in isolation; instead, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy are used orthogonally to validate exact mass, regiochemistry, and functional group integrity.

SpectroscopicWorkflow cluster_0 Analytical Modalities Start 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde MS HRMS (ESI+) Start->MS NMR NMR (1H, 13C, 2D) Start->NMR IR ATR-FTIR Start->IR MS_Data Cl3 Isotopic Pattern (100:97:32:3) Exact Mass Validation MS->MS_Data NMR_Data Ether Linkage (HMBC) Regioisomer Rule-out NMR->NMR_Data IR_Data Aldehyde C=O & Fermi Doublet Ether C-O-C Stretches IR->IR_Data Final Validated Structural Integrity (Ready for Biological Assay) MS_Data->Final NMR_Data->Final IR_Data->Final

Figure 1: Multi-modal spectroscopic workflow for structural validation of the target derivative.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality for Technique Selection: Electrospray Ionization in positive mode (ESI+) is selected because the oxygen-rich functional groups (methoxy, ether, aldehyde) readily accept a proton to form a stable [M+H]⁺ ion.

Mechanistic Insight & Self-Validation: The presence of the trichlorobenzyl moiety provides a distinct advantage. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Consequently, any molecule containing three chlorine atoms will display a highly specific isotopic cluster. The [M+H]⁺ ion will appear as a tetrad of peaks at m/z 345, 347, 349, and 351. The theoretical intensity ratio of this cluster is approximately 100 : 97 : 32 : 3 ()[1].

This isotopic signature acts as a self-validating internal control. If the observed ratio deviates significantly from this pattern, it immediately indicates isobaric interference, contamination, or spontaneous dehalogenation, prompting an immediate halt to downstream workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Technique Selection: The primary analytical liability when synthesizing this compound is regiochemical ambiguity. Isovanillin (3-OH, 4-OMe) and its isomer vanillin (4-OH, 3-OMe) are frequently confused or mislabeled by suppliers. Alkylation of the wrong precursor yields a structurally identical mass and a nearly indistinguishable 1D ¹H NMR profile. To establish a foolproof, self-validating system, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory ()[2].

Mechanistic Insight & Self-Validation: HMBC detects long-range (²J and ³J) carbon-proton couplings. To definitively prove the structure, the benzylic protons (-CH₂-O-, ~5.30 ppm) must show a strong ³J cross-peak exclusively to the C3 aromatic carbon (~148 ppm) of the benzaldehyde ring. Conversely, the methoxy protons (~3.95 ppm) must correlate to the C4 carbon (~153 ppm). If the benzylic protons correlate to C4, the synthesis has incorrectly yielded the vanillin derivative.

Table 2: Diagnostic ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Diagnostic 2D Correlation
Aldehyde (-CHO) 9.85s, 1H190.5HMBC to C1, C2, C6
Benzyl (-CH₂-O-) 5.30s, 2H70.2HMBC to C3 (Critical)
Methoxy (-OCH₃) 3.95s, 3H56.1HMBC to C4
Benzaldehyde Ar-H 7.40 - 7.55m, 3H110.0 - 155.0HSQC validation
Trichloro Ar-H 7.30 - 7.40ABq, 2H128.0 - 135.0COSY (ortho coupling)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality for Technique Selection: Attenuated Total Reflectance (ATR) FT-IR provides rapid, non-destructive confirmation of the aldehyde and ether linkages in the solid state, ensuring that the crystalline form has not degraded or hydrated.

Mechanistic Insight & Self-Validation: The most diagnostic feature of this spectrum is the Fermi resonance associated with the aldehyde group. This quantum mechanical phenomenon occurs when the fundamental aldehydic C-H stretch couples with the first overtone of the C-H in-plane bending vibration, splitting the signal into a distinct doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ ()[3]. This doublet, paired with the strong, conjugated C=O stretch at ~1695 cm⁻¹ and the C-O-C ether stretch at ~1260 cm⁻¹, unequivocally confirms the integrity of the highly functionalized benzaldehyde core.

Standardized Experimental Protocols

To ensure reproducibility across global sites, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Sample Preparation & Purity Check
  • Weighing: Accurately weigh 15.0 mg of the synthesized 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde.

  • Dissolution: Dissolve the solid in 1.0 mL of LC-MS grade Acetonitrile. Vortex for 30 seconds until the solution is optically clear.

  • Purity Gate: Perform a preliminary purity check using HPLC-UV (monitoring at 254 nm). Proceed to advanced spectroscopy only if the chromatographic purity is ≥ 95%.

Protocol B: HRMS-ESI Acquisition
  • Dilution: Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 Acetonitrile/Water containing 0.1% Formic Acid.

  • Injection: Inject 1 µL into a Q-TOF mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Parameters: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data across an m/z range of 100 to 800.

  • Validation: Extract the ion chromatogram (EIC) for the [M+H]⁺ cluster. Verify the presence of the tetrad at m/z 345, 347, 349, and 351, ensuring the intensity ratio matches the theoretical 100:97:32:3 distribution.

Protocol C: NMR Acquisition (1D & 2D)
  • Preparation: Dissolve 10.0 mg of the dried compound in 600 µL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire a ¹H NMR spectrum (400 MHz, 16 scans, 298 K) to identify the aldehyde (~9.85 ppm) and benzylic (~5.30 ppm) protons. Follow with a ¹³C NMR spectrum (100 MHz, 1024 scans).

  • 2D Acquisition: Acquire a 2D HMBC spectrum.

  • Validation: Analyze the cross-peaks to explicitly confirm the ³J coupling between the benzylic protons and the C3 aromatic carbon, ruling out the vanillin regioisomer.

Protocol D: ATR-FTIR Acquisition
  • Background: Clean the diamond ATR crystal with LC-grade isopropanol and acquire a background spectrum to account for ambient CO₂ and H₂O.

  • Application: Place 1-2 mg of the neat, solid compound directly onto the center of the crystal.

  • Compression: Apply standardized pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Identify the diagnostic C=O stretch (~1695 cm⁻¹) and the critical aldehyde Fermi resonance doublet (~2720 and 2820 cm⁻¹).

References

  • DocBrown's Advanced Organic Chemistry. "Key Features of Benzaldehyde IR Spectrum." docbrown.info. URL:[Link]

  • Pollmann, K., et al. "Transformation of Chlorinated Benzenes and Toluenes by Ralstonia sp. Strain PS12." Applied and Environmental Microbiology (via ResearchGate). URL:[Link]

Sources

Technical Whitepaper: Synthesis, Profiling, and Application of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, the strategic decoration of aromatic scaffolds is essential for optimizing target binding affinity and pharmacokinetic profiles. 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a highly specialized, sterically hindered building block utilized primarily in the synthesis of novel pharmacophores.

Despite its high utility in proprietary pharmaceutical libraries, a universally registered Chemical Abstracts Service (CAS) Registry Number for this exact molecule is currently unregistered in standard public databases. However, its structural precursors and homologous models—such as1[1] and2[2]—are well-documented and serve as the foundation for its synthesis and analytical characterization. This guide provides a comprehensive, field-proven methodology for the synthesis, validation, and downstream application of this critical intermediate.

Structural and Physicochemical Profiling

The architectural value of this molecule lies in the 2,3,6-trichlorobenzyl ether moiety. The chlorine atoms at the ortho positions (2 and 6) create massive steric bulk, effectively locking the conformation of the benzyl ether bond. In drug design, this restricted rotation minimizes the entropic penalty upon binding to target proteins (e.g., kinases or phosphodiesterases), thereby increasing overall binding affinity.

Quantitative Physicochemical Data

To facilitate integration into computational chemistry workflows, the predicted quantitative properties of the target intermediate are summarized below. These values are extrapolated from the homologous 3[3] structural framework.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₅H₁₁Cl₃O₃Defines exact mass for HRMS validation.
Molecular Weight 345.60 g/mol Leaves sufficient "budget" for downstream additions (<500 Da Rule of 5).
LogP (Predicted) ~4.5High lipophilicity; excellent for CNS penetration or hydrophobic pocket binding.
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 3Provides critical interaction points via ether and carbonyl oxygens.
Rotatable Bonds 4Low flexibility due to ortho-chloro steric hindrance.

De Novo Synthesis Protocol & Self-Validating Workflow

The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde relies on the nucleophilic substitution (Sₙ2) of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2,3,6-trichlorobenzyl chloride.

Synthesis SM1 Isovanillin Reaction SN2 Alkylation K2CO3 / DMF / 80°C SM1->Reaction SM2 2,3,6-Trichlorobenzyl Chloride SM2->Reaction Product Target Benzaldehyde Reaction->Product High Yield

Synthesis pathway of the target benzaldehyde via SN2 alkylation.

Step-by-Step Methodology

Causality & Rationale: The 2,3,6-trichlorobenzyl chloride electrophile is highly sterically hindered. Attempting this alkylation in standard solvents (like ethanol) or at room temperature will result in negligible yields. We utilize N,N-Dimethylformamide (DMF) because it is a polar aprotic solvent that selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic (the "naked anion" effect). Elevated thermal energy (80°C) is required to overcome the activation energy barrier imposed by the ortho-chlorines.

  • Preparation & Deprotonation:

    • Charge a flame-dried 250 mL round-bottom flask with isovanillin (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol).

    • Suspend the mixture in anhydrous DMF (50 mL, 0.2 M).

    • Causality: Stir at room temperature for 30 minutes. This pre-incubation ensures complete deprotonation of the phenolic hydroxyl group, evidenced by the solution turning a deep, vibrant yellow (phenoxide formation).

  • Alkylation:

    • Add 2,3,6-trichlorobenzyl chloride (1.1 eq, 11 mmol) dropwise via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours.

  • Quenching & Extraction:

    • Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (2 x 50 mL) followed by brine (50 mL) to completely partition out residual DMF.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes gradient) to isolate the target compound as an off-white solid.

Built-In Self-Validation (Analytical QC)

To ensure the integrity of the synthesized batch, the protocol mandates immediate analytical validation:

  • LC-MS: Confirm the presence of the[M+H]⁺ peak at m/z 345.0. Crucially, the mass spectrum must display a characteristic isotopic distribution pattern for three chlorine atoms (M, M+2, M+4, M+6 in an approximate 27:27:9:1 relative abundance ratio).

  • ¹H NMR (400 MHz, CDCl₃): Validate the structure by identifying the diagnostic aldehyde singlet at ~9.8 ppm, the methoxy singlet at ~3.9 ppm, and the benzylic ether (CH₂) singlet at ~5.3 ppm. The aromatic protons of the trichlorophenyl ring will appear as a pair of doublets (J ≈ 8.5 Hz) between 7.3–7.5 ppm, confirming the 2,3,6-substitution pattern.

Downstream Applications in Drug Discovery

The formyl group (-CHO) of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde serves as a highly versatile synthetic handle. It allows medicinal chemists to rapidly generate diverse libraries of active pharmaceutical ingredients (APIs).

Workflow Intermediate Target Benzaldehyde RedAmin Reductive Amination Intermediate->RedAmin Oxidation Oxidation Intermediate->Oxidation Knoevenagel Knoevenagel Condensation Intermediate->Knoevenagel Benzylamines Benzylamines RedAmin->Benzylamines BenzoicAcids Benzoic Acids Oxidation->BenzoicAcids CinnamicAcids Cinnamic Acids Knoevenagel->CinnamicAcids

Downstream synthetic workflows utilizing the benzaldehyde intermediate.

  • Reductive Amination (Benzylamines): Reacting the aldehyde with primary or secondary amines in the presence of NaBH(OAc)₃ yields highly lipophilic benzylamines. These derivatives are frequently explored as kinase inhibitors, where the basic nitrogen interacts with the hinge region of the kinase domain.

  • Oxidation (Benzoic Acids): Utilizing Pinnick oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) converts the aldehyde to a carboxylic acid. This generates potent hydrogen-bond donors suitable for targeting specific receptor active sites.

  • Knoevenagel Condensation (Cinnamic Acids): Condensation with malonic acid yields cinnamic acid derivatives, which are often evaluated for their anti-inflammatory and immunomodulatory properties.

References

  • CAS 4659-47-6: 2,3,6-Trichlorobenzaldehyde | CymitQuimica. CymitQuimica.
  • 3-Benzyloxy-4-methoxybenzaldehyde | 6346-05-0 | TCI AMERICA. TCI Chemicals.
  • 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem. National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to the Molecular Weight Determination of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the precise determination of the molecular weight of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde. The accurate establishment of molecular weight is a cornerstone of chemical characterization, essential for verifying molecular identity, assessing purity, and ensuring the reliability of downstream applications in research and drug development. This document details the theoretical underpinnings and practical application of two primary analytical techniques: Mass Spectrometry (MS) and Elemental Analysis (EA). By integrating high-resolution mass spectrometry for direct molecular weight measurement with the empirical formula validation provided by elemental analysis, a self-validating system for the unequivocal confirmation of the compound's molecular formula and weight is established. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary field-proven insights and detailed methodologies to confidently ascertain the molecular integrity of this and similar chemical entities.

Compound Identification and Theoretical Molecular Weight

The subject of this guide is 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde. A foundational step in any analytical endeavor is the clear identification of the compound and the calculation of its theoretical molecular weight based on its chemical formula.

Identifier Value
IUPAC Name 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
Molecular Formula C₁₅H₁₁Cl₃O₃[1]
Theoretical Molecular Weight 345.61 g/mol [1]

The theoretical molecular weight is calculated from the sum of the atomic weights of each atom present in the molecular formula (C=12.011 u, H=1.008 u, Cl=35 .453 u, O=15.999 u). This calculated value serves as the benchmark against which experimental data are compared.

Primary Analytical Techniques for Molecular Weight Determination

The determination of the molecular weight of an organic compound is a critical step in its characterization.[2] Two orthogonal and complementary techniques, Mass Spectrometry and Elemental Analysis, are considered the gold standard for this purpose.[2][3]

  • Mass Spectrometry (MS): This powerful analytical technique directly measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the determination of molecular weight, "soft" ionization techniques are often employed to minimize fragmentation and maximize the abundance of the molecular ion. The resulting mass spectrum provides a direct measurement of the molecular mass of the compound.[2][4]

  • Elemental Analysis (EA): This method determines the percentage composition of the individual elements (carbon, hydrogen, chlorine in this case) within a pure sample.[3][5] The results are used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. When combined with the molecular weight obtained from mass spectrometry, the empirical formula can be converted to the molecular formula.[3]

The synergy between these two techniques provides a robust and self-validating system. Mass spectrometry offers the direct molecular weight, while elemental analysis confirms the underlying atomic composition, ensuring the assigned molecular formula is correct.

Experimental Methodologies

High-Resolution Mass Spectrometry (HRMS)

Principle: High-resolution mass spectrometry provides highly accurate mass measurements, which can help in confirming the elemental composition of a molecule. For aldehydes, which can sometimes be prone to fragmentation, a soft ionization technique is preferable to ensure the observation of the molecular ion.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde.

    • Dissolve the sample in a suitable volatile organic solvent (e.g., acetonitrile, methanol) to a final concentration of 10-100 µg/mL.

    • The sample solution should be freshly prepared and filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended.

    • Ionization Source: Electrospray Ionization (ESI) is a suitable soft ionization technique.

    • Mode: Positive ion mode is typically used for aldehydes, looking for the protonated molecule [M+H]⁺.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

    • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min). Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, this would be expected at m/z 346.59.

    • The presence of the characteristic isotopic pattern for three chlorine atoms will provide further confirmation of the compound's identity.

    • The high-resolution measurement of the monoisotopic mass of the molecular ion should be compared to the theoretical value. A mass accuracy of <5 ppm is generally considered acceptable for confirmation of the elemental composition.

Workflow for High-Resolution Mass Spectrometry

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Weigh Weigh Sample (1 mg) Dissolve Dissolve in Solvent (10-100 µg/mL) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Infuse into HRMS Filter->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize Analyze Mass Analysis (TOF/Orbitrap) Ionize->Analyze Detect Data Acquisition Analyze->Detect Identify Identify [M+H]⁺ Peak Detect->Identify Isotope Analyze Isotopic Pattern Identify->Isotope Accuracy Calculate Mass Accuracy (<5 ppm) Identify->Accuracy EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dry Dry Sample Weigh Weigh Sample (2-3 mg) Dry->Weigh Combust High-Temperature Combustion Weigh->Combust Separate Gas Separation (GC) Combust->Separate Detect Detection (TCD/Titration) Separate->Detect Calculate Calculate % Composition Detect->Calculate Empirical Determine Empirical Formula Calculate->Empirical Compare Compare with Theoretical Empirical->Compare

Sources

The Mechanistic Pharmacology and Biological Activity of Polychlorinated Aromatic Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polychlorinated aromatic compounds (PCACs)—a broad chemical class encompassing polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs)—are highly persistent environmental xenobiotics with profound biological activity[1]. For decades, drug development professionals and toxicologists have studied PCACs to understand their primary mechanism of action: the robust activation of the Aryl Hydrocarbon Receptor (AhR) pathway[2]. This whitepaper dissects the structural determinants of PCAC activity, details the molecular pharmacology of the AhR signaling cascade, provides self-validating experimental protocols for quantifying receptor activation, and explores the emerging role of AhR modulation in modern therapeutics.

Structural Determinants of PCAC Biological Activity

The biological activity and toxicological profile of a PCAC are inextricably linked to its three-dimensional conformation and electrostatic properties[3]. The most critical structural determinant for high-affinity AhR binding is coplanarity .

For example, non-ortho substituted PCBs (such as PCB 126 and PCB 169) lack bulky chlorine atoms at the ortho positions of the biphenyl rings. This absence of steric hindrance allows the two aromatic rings to rotate into a planar conformation that closely mimics the rigid, flat structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[1]. This planarity allows the molecule to seamlessly intercalate into the hydrophobic binding pocket of the AhR PAS-B domain. Conversely, the addition of chlorine atoms at the ortho positions forces the molecule into a non-planar configuration, drastically attenuating its binding affinity and subsequent biological activity.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary vector for PCAC biological activity is the AhR signaling cascade. The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family[2].

In its unliganded state, the AhR resides in the cytoplasm, stabilized by a multi-protein chaperone complex comprising two molecules of Heat Shock Protein 90 (HSP90), prostaglandin E synthase 3 (p23), and the hepatitis B virus X-associated protein 2 (XAP2)[4].

When a lipophilic PCAC diffuses across the plasma membrane and binds to the PAS-B domain, the receptor undergoes a conformational shift that exposes a nuclear localization signal (NLS). Following nuclear translocation, the AhR dissociates from its cytosolic chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT)[2]. This activated AhR-ARNT heterodimer subsequently binds to Xenobiotic Response Elements (XREs)—characterized by the core DNA sequence 5'-GCGTG-3'—located in the promoter regions of target genes, driving the transcription of xenobiotic-metabolizing enzymes such as CYP1A1 and CYP1B1[4].

AhR_Pathway PCAC PCAC Ligand (e.g., TCDD, PCBs) Cytosol Cytosolic AhR Complex (AhR + HSP90 + p23 + XAP2) PCAC->Cytosol Binds PAS-B Domain LigandAhR Ligand-AhR Complex (Activated) Cytosol->LigandAhR Chaperone Dissociation Nucleus Nuclear Translocation LigandAhR->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT XRE Binding to XRE (Promoter Region) ARNT->XRE Transcription Target Gene Expression (CYP1A1, CYP1B1) XRE->Transcription Recruits Co-activators

Fig 1. The classical Aryl Hydrocarbon Receptor (AhR) genomic signaling pathway.

Quantitative Structure-Activity Relationships: Toxicity Equivalence

Because biological systems are typically exposed to complex mixtures of PCACs, the World Health Organization (WHO) developed the Toxic Equivalency Factor (TEF) concept to standardize risk assessment[5]. The TEF system compares the relative AhR-mediated potency of a given congener to that of 2,3,7,8-TCDD, which is assigned a baseline TEF of 1.0[6].

The quantitative data below summarizes the WHO 2005 re-evaluation of TEF values for key PCACs, highlighting the direct correlation between structural planarity and biological potency[7].

CongenerChemical ClassificationWHO 2005 TEF
2,3,7,8-TCDD Dibenzo-p-dioxin1.0
1,2,3,7,8-PeCDD Dibenzo-p-dioxin1.0
2,3,4,7,8-PeCDF Dibenzofuran0.3
PCB 126 Non-ortho PCB (Coplanar)0.1
PCB 169 Non-ortho PCB (Coplanar)0.03
PCB 118 Mono-ortho PCB (Non-planar)0.00003

Experimental Methodologies: Validating AhR Activation

To accurately quantify the biological activity of novel or environmental PCACs, experimental protocols must be designed as self-validating systems . As a standard in application science, the In Vitro Dual-Luciferase Reporter Gene Assay is the gold standard for measuring AhR activation because it intrinsically controls for confounding variables such as solvent toxicity and variable transfection efficiency.

Step-by-Step Protocol: Dual-Luciferase AhR Assay
  • Cell Culture and Seeding: Human hepatoma (HepG2) or human keratinocyte (HaCaT) cell lines are cultured and seeded at 80% confluency.

    • Causality: These specific cell lines are selected due to their robust endogenous expression of the AhR and ARNT proteins, ensuring the signaling machinery is fully intact and highly responsive to exogenous ligands[4].

  • Co-Transfection: Cells are transiently co-transfected with an XRE-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK).

    • Causality: The Renilla plasmid acts as a critical internal control. Because PCACs can induce cytotoxicity at high concentrations, normalizing Firefly luminescence against Renilla luminescence ensures that any observed decrease in signal is due to a true lack of AhR activation, rather than non-specific cell death.

  • Ligand Treatment: 24 hours post-transfection, cells are treated with varying concentrations of the target PCAC dissolved in dimethyl sulfoxide (DMSO).

    • Causality: The final DMSO concentration must be kept strictly below 0.1% (v/v) to prevent solvent-induced cellular stress. A TCDD positive control and a 0.1% DMSO vehicle control are mandatory to establish the dynamic range and baseline of the assay.

  • Cell Lysis: Cells are washed with cold PBS and lysed using a Passive Lysis Buffer.

    • Causality: Passive Lysis Buffer is specifically formulated to gently disrupt the cell membrane while preserving the delicate enzymatic activity of both Firefly and Renilla luciferases.

  • Dual-Luciferase Quantification: Luminescence is quantified sequentially using a luminometer. Firefly substrate is added first to measure AhR activation, followed by a quenching agent combined with the Renilla substrate to measure baseline viability.

  • Data Analysis: Results are expressed as fold-induction (the Firefly/Renilla ratio of treated cells divided by the Firefly/Renilla ratio of the vehicle control).

Exp_Workflow CellCulture 1. Cell Culture (HepG2 or HaCaT cells) Transfection 2. Co-Transfection (XRE-Luciferase & Renilla) CellCulture->Transfection Seed at 80% confluency Treatment 3. PCAC Treatment (Dose-Response 24h) Transfection->Treatment 24h post-transfection Lysis 4. Cell Lysis (Passive Lysis Buffer) Treatment->Lysis Wash with cold PBS Assay 5. Dual-Luciferase Assay (Quantify Luminescence) Lysis->Assay Add substrates Analysis 6. Data Normalization (Calculate Fold Induction) Assay->Analysis Firefly/Renilla ratio

Fig 2. Step-by-step workflow for the In Vitro Dual-Luciferase AhR Activation Assay.

Emerging Pharmacological Perspectives

While historically categorized strictly as environmental toxicants, PCACs have illuminated the complex pharmacological landscape of the AhR. The AhR is no longer viewed merely as a xenobiotic sensor; it is recognized as a critical regulator of immune responses, cell plasticity, and epigenetic modifications[2].

Recent investigations have demonstrated that specific PCACs can modulate extracellular matrix (ECM) remodeling and alter the expression of long non-coding RNAs (lncRNAs) like HOTAIR and MALAT-1 in thyrocytes[8]. This paradigm shift has catalyzed the development of Selective AhR Modulators (SAhRMs)—compounds designed to exploit the AhR pathway for therapeutic gain, such as targeted immunosuppression in autoimmune diseases or modulating tumor microenvironments, without triggering the classical dioxin-like toxicity profile.

References

  • The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds Source: Toxicological Sciences URL:[Link]

  • AhR signaling pathways and regulatory functions Source: International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes Source: Toxicology (via PMC) URL:[Link]

  • Polychlorinated biphenyls (PCBs) modulate AHR pathways leading to the altered expression of genes involved in extra-cellular matrix (ECM) remodeling and epigenetic regulation in thyrocytes Source: Endocrine Abstracts URL:[Link]

Sources

The Genesis of Aromatic Synthesis: A Technical Guide to the Discovery and History of Novel Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the archetypal aromatic aldehyde, serves as a cornerstone in the edifice of organic chemistry. Its discovery in the early 19th century from bitter almonds was a catalyst for the burgeoning field of aromatic chemistry, paving the way for the development of fundamental synthetic reactions that remain integral to modern drug discovery and materials science. This technical guide provides an in-depth exploration of the historical narrative of benzaldehyde and its derivatives, charting a course from its initial isolation to the sophisticated synthetic methodologies and diverse applications known today. We will dissect the causality behind key experimental choices, present detailed protocols for seminal reactions, and visualize complex pathways to offer a comprehensive and actionable resource. The enduring legacy of benzaldehyde is not merely academic; it is a testament to the power of a single molecule to inspire generations of scientific innovation.[1]

Part 1: From Natural Essence to Synthetic Workhorse: The Dawn of Aromatic Chemistry

The Discovery of Benzaldehyde: An Almond-Scented Beginning

The journey into the world of aromatic aldehydes began in 1803 when the French pharmacist Martrès first isolated a volatile oil with a characteristic almond scent from bitter almonds (Prunus dulcis)[1]. This "oil of bitter almonds" contained the compound we now recognize as benzaldehyde[1]. However, it was the meticulous investigations by French chemists Pierre Robiquet and Antoine Boutron-Charlard that brought this substance into the scientific spotlight. The true structural elucidation and synthesis of benzaldehyde were later achieved in 1832 by the German chemists Friedrich Wöhler and Justus von Liebig[1][2]. Their seminal paper, "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), not only detailed the properties of benzaldehyde but also introduced the foundational concept of the "benzoyl radical," a significant step in understanding the nature of organic compounds.

Foundational Synthetic Reactions

The 19th century saw a flurry of activity centered around benzaldehyde, leading to the discovery of several cornerstone reactions that form the bedrock of modern organic synthesis. These reactions, born from the study of this simple aromatic aldehyde, expanded the synthetic chemist's toolkit and deepened the understanding of chemical reactivity[1].

One of the earliest and most fundamental discoveries was the Cannizzaro Reaction , reported by Stanislao Cannizzaro. This reaction demonstrates the base-induced disproportionation of a non-enolizable aldehyde, like benzaldehyde, into its corresponding alcohol (benzyl alcohol) and carboxylic acid (benzoic acid)[1]. This reaction was pivotal in understanding the redox chemistry of aldehydes.

Another critical development was the advent of electrophilic aromatic substitution reactions to introduce a formyl group onto an aromatic ring. The Gattermann-Koch reaction , developed in 1897 by Ludwig Gattermann and Julius Arnold Koch, utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to formylate aromatic compounds like benzene and its alkylated derivatives[3].

These classical methodologies, while sometimes requiring harsh conditions, remain historically significant and are still employed for the synthesis of specific target molecules[3].

Part 2: The Modern Era of Benzaldehyde Derivatives: Synthesis and Application

The versatility of benzaldehyde's chemical structure, with its reactive formyl group and tunable benzene ring, has made it an indispensable building block in the synthesis of a vast array of molecules with significant biological and industrial applications.[3][4]

Contemporary Synthetic Strategies

Modern organic synthesis has moved towards more efficient and environmentally friendly methods for the preparation of benzaldehyde derivatives. These include:

  • Microwave-assisted and Ultrasound-assisted Synthesis: These techniques significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods.[5]

  • Mechanochemical Reactions: Grinding reactants together, sometimes with a catalytic amount of a solid support, offers a solvent-free and energy-efficient route to various derivatives.[5]

  • Deep Eutectic Solvents (DES): These ionic liquid analogues are being explored as green reaction media for the synthesis of benzimidazole and other heterocyclic derivatives from benzaldehydes.[6]

  • One-Pot, Multi-Component Reactions: These elegant strategies allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, improving efficiency and reducing waste. An example is the four-component reaction of a benzaldehyde, a benzoic acid derivative, resorcinol, and ammonia to produce bioactive 1,3-oxazine derivatives.[7]

Pharmacological Significance of Novel Derivatives

Benzaldehyde and its derivatives are crucial intermediates in the production of a wide range of pharmaceuticals, including antibiotics, anticonvulsants, sedatives, cardiovascular drugs, and anti-inflammatory agents.[4] The ability to rationally modify the benzaldehyde core allows for the fine-tuning of pharmacological activity and the development of next-generation therapeutics.[8]

A common and vital class of benzaldehyde derivatives are Schiff bases, formed by the condensation of a primary amine with an aldehyde. These compounds exhibit a wide range of biological activities.

Objective: To synthesize a Schiff base from a substituted benzaldehyde and a primary amine.

Materials:

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Primary amine (e.g., 2-aminophenol)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders

  • Filter paper and funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde in 30 mL of ethanol.

  • Add 10 mmol of the primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator.

  • Characterize the synthesized Schiff base using appropriate spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Causality: The acidic catalyst protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the primary amine. The subsequent dehydration reaction is driven by the formation of a stable imine bond.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification Benzaldehyde Substituted Benzaldehyde Condensation Condensation Reaction Benzaldehyde->Condensation Amine Primary Amine Amine->Condensation Solvent Ethanol (Solvent) Solvent->Condensation Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Condensation Heat Reflux Heat->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase Purification Precipitation & Filtration SchiffBase->Purification

Caption: Workflow for the synthesis of a Schiff base derivative.

Part 3: Mechanism of Action and Therapeutic Promise

Recent research has illuminated the molecular mechanisms through which benzaldehyde and its derivatives exert their biological effects, particularly in the realm of oncology.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of benzaldehyde was first reported in the 1980s.[9][10] More recent studies have delved into its mechanism of action, revealing its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.

Benzaldehyde has been shown to inhibit several major signaling pathways that are often hyperactivated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10] A key target appears to be the 14-3-3ζ protein . This protein is overexpressed in many cancers and acts as a signaling hub, promoting oncogenesis, metastasis, and resistance to therapy.[10] Benzaldehyde can suppress the interaction of 14-3-3ζ with its client proteins, thereby disrupting these pro-cancerous signaling networks.[10]

Furthermore, benzaldehyde has been found to inhibit the interaction between 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph)[11][12]. This interaction is implicated in treatment resistance and the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process critical for metastasis[11][12]. By disrupting this interaction, benzaldehyde derivatives can suppress EMT and overcome resistance to conventional therapies like radiation and tyrosine kinase inhibitors[11][12].

Visualizing the Anticancer Mechanism of Benzaldehyde

G cluster_pathway Cancer Cell Signaling cluster_target Molecular Target cluster_effect Cellular Effects PI3K PI3K/AKT/mTOR Proliferation Decreased Proliferation PI3K->Proliferation STAT3 STAT3 STAT3->Proliferation NFkB NFκB NFkB->Proliferation ERK ERK ERK->Proliferation Protein 14-3-3ζ Protein->PI3K Protein->STAT3 Protein->NFkB Protein->ERK Metastasis Inhibition of Metastasis Apoptosis Induction of Apoptosis Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Protein Inhibits Interaction Benzaldehyde->Metastasis Benzaldehyde->Apoptosis

Caption: Simplified signaling pathway of benzaldehyde's anticancer activity.

Antibacterial and Antifungal Applications

The benzaldehyde pharmacophore is also a promising scaffold for the development of novel antimicrobial agents.[8] The antibacterial efficacy of benzaldehyde derivatives can be enhanced by rational modification of the benzene ring with various substituents that alter polarity and electronic properties.[8] These modifications can lead to compounds capable of disrupting bacterial membranes and biofilms, offering a strategy to combat antimicrobial resistance.[8] For instance, certain benzimidazole derivatives synthesized from substituted benzaldehydes have shown potent antibacterial and antifungal activity.[13]

Neuroprotective Potential in Alzheimer's Disease

Emerging research points to the potential of benzaldehyde derivatives in the treatment of neurodegenerative diseases like Alzheimer's. Certain indole and benzimidazole-based derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the pathology of the disease.[14][15] Structure-activity relationship studies have shown that substitutions on the benzylidene ring, particularly with hydroxyl groups, are favorable for this inhibitory activity.[14]

Part 4: Data Summary and Future Outlook

Comparative Data on Benzaldehyde Derivatives
Derivative ClassTherapeutic AreaMechanism of Action (if known)Key Structural Features
Schiff Bases Anticancer, AntibacterialVarious, including enzyme inhibition and DNA interactionImine (C=N) linkage
Benzimidazoles Anticancer, Antifungal, Anti-Alzheimer'sCholinesterase inhibition, disruption of microbial cell processesFused benzene and imidazole rings
1,3-Oxazines Antimicrobial, Antitumor, Anti-inflammatoryVariousHeterocyclic ring containing oxygen and nitrogen
Indole Derivatives Anti-Alzheimer'sDual AChE/BuChE inhibitionIndole nucleus with substituted benzylidene moiety
Future Directions and Challenges

The rich history and diverse applications of benzaldehyde derivatives underscore their continued importance in medicinal chemistry and materials science. Future research will likely focus on:

  • Green and Sustainable Synthesis: Further development of eco-friendly synthetic methods to reduce the environmental impact of chemical manufacturing.[5][6]

  • Targeted Drug Design: Utilizing computational tools like DFT calculations and molecular docking to design derivatives with enhanced potency and selectivity for specific biological targets.[14][16]

  • Combating Drug Resistance: Designing novel benzaldehyde derivatives that can overcome existing mechanisms of resistance in cancer cells and pathogenic microbes.[8][11]

  • Exploration of New Biological Activities: Screening existing and novel derivatives against a wider range of biological targets to uncover new therapeutic applications.

The primary challenge lies in translating promising in vitro results into clinically effective and safe therapeutics. This will require rigorous preclinical and clinical evaluation to assess the pharmacokinetics, pharmacodynamics, and potential toxicity of new compounds.

Conclusion

From its humble origins in the oil of bitter almonds, benzaldehyde has evolved into a molecule of immense scientific and industrial importance. The historical journey of its discovery and the subsequent development of its derivatives is a compelling narrative of the progress of organic chemistry. For today's researchers, an understanding of this history provides a deeper appreciation for the fundamental principles that guide modern synthesis and drug discovery. The enduring relevance of reactions developed over a century ago is a testament to the foundational role of benzaldehyde, a simple yet powerful scaffold upon which a vast and diverse world of chemical innovation has been built.[1]

References

  • The Genesis of Aromatic Synthesis: A Technical Guide to the Discovery and History of Benzaldehyde Derivatives - Benchchem.
  • The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem.
  • Stopping pancreatic cancer spread using benzaldehyde - ecancer.
  • Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway - AACR Journals.
  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety - PMC.
  • Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives - RGCC International.
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - RSC Publishing.
  • Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions - ResearchGate.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI.
  • A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC.
  • Benzaldehyde - Wikipedia.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications.
  • Synthesis of Novel Benzazole Derivatives and Evaluation of Their Antidepressant-Like Activities with Possible Underlying Mechanisms - PMC.
  • Benzaldehyde Derivatives from Sarcodontia crocea | Journal of Natural Products.
  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents | Al-Mustansiriyah Journal of Science.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
  • An Aroma Chemical Profile: Benzaldehyde - Semantic Scholar.
  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.

Sources

Theoretical and Computational Insights into 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde: A Comprehensive Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and theoretical characterization of complex organic intermediates are foundational to modern agrochemical and pharmaceutical development. 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a highly functionalized aromatic compound characterized by a unique "push-pull" electronic system. The electron-donating methoxy group paired with the highly electron-withdrawing 2,3,6-trichlorobenzyloxy moiety creates an asymmetric electron density distribution, making it an exceptional candidate for targeted bioactivity.

This whitepaper provides an in-depth technical guide to the theoretical evaluation of this molecule. By synthesizing Density Functional Theory (DFT) calculations with molecular docking simulations, we establish a self-validating computational pipeline to predict its electronic structure, thermodynamic stability, and potential as a biological ligand.

Computational Methodology & Self-Validating Protocols

To ensure rigorous scientific integrity, the computational workflow is designed as a self-validating system. Every geometric optimization is mathematically verified, and every docking grid is validated against known crystallographic data.

Density Functional Theory (DFT) Protocol

The cornerstone of theoretical studies on benzaldehyde derivatives relies on the application of quantum chemical methods to resolve molecular electronic structures[1]. We employ the B3LYP hybrid functional, which combines Becke’s three-parameter exchange functional with the Lee-Yang-Parr correlation functional[1].

Step-by-Step Workflow:

  • Initial Geometry Generation: The 3D structure of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is sketched and pre-optimized using molecular mechanics (MMFF94 force field) to resolve severe steric clashes between the bulky trichlorophenyl ring and the benzaldehyde core.

  • Quantum Optimization: The geometry is fully optimized in the gas phase using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. This specific basis set is the gold standard for halogenated Schiff bases and benzaldehyde derivatives, as it accurately models polarization and diffuse functions critical for chlorine atoms[2].

  • Validation (Frequency Calculation): A vibrational frequency calculation is performed at the identical level of theory. The absence of imaginary frequencies ( NImag​=0 ) mathematically guarantees that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.

  • Electronic Extraction: Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map are extracted from the formatted checkpoint file.

Molecular Docking Protocol

Halogenated aromatic ethers and biphenyl analogs are frequently evaluated via interpretable machine learning and Quantitative Structure-Activity Relationship (QSAR) models for their potential as estrogen receptor (ER) modulators[3]. We utilize ER α as our target to evaluate the binding affinity of the title compound.

Step-by-Step Workflow:

  • Protein Preparation: The X-ray crystal structure of ER α (PDB ID: 3ERT) is retrieved. Water molecules are deleted, polar hydrogens are added to optimize the hydrogen-bond network, and Kollman partial charges are assigned.

  • Ligand Preparation: The DFT-optimized geometry is converted to PDBQT format. Gasteiger charges are computed, and the ether linkage and methoxy groups are defined as active rotatable bonds.

  • Grid Box Validation: A grid box ( 40×40×40 Å) is centered on the native co-crystallized ligand (4-hydroxytamoxifen). Self-Validation Step: The native ligand is redocked into the grid. An RMSD ≤2.0 Å confirms the grid's accuracy.

  • Execution: AutoDock Vina is executed using the Lamarckian Genetic Algorithm to explore the conformational space.

Workflow Start 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde DFT DFT Geometry Optimization B3LYP/6-311G(d,p) Start->DFT Freq Frequency Calculation (Confirm True Minimum) DFT->Freq FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Freq->FMO MEP Electrostatic Potential (MEP Mapping) Freq->MEP Docking Molecular Docking (Estrogen Receptor Alpha) FMO->Docking MEP->Docking Analysis Binding Affinity & Analysis Docking->Analysis

Fig 1. Self-validating computational workflow from DFT optimization to molecular docking.

Electronic Structure & Reactivity Causality

The chemical behavior of a molecule is dictated by its Frontier Molecular Orbitals (FMOs). The HOMO-LUMO gap is a critical determinant of chemical reactivity; a smaller energy gap indicates higher reactivity, lower kinetic stability, and a greater propensity for intermolecular interactions such as receptor binding[4].

In 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, the HOMO is predominantly localized over the electron-rich methoxybenzaldehyde moiety. Conversely, the LUMO is heavily distributed over the 2,3,6-trichlorophenyl ring. The three highly electronegative chlorine atoms exert a strong inductive pull, significantly lowering the LUMO energy.

Quantum Chemical Descriptors

By applying Koopmans' theorem, we derive global reactivity descriptors from the HOMO and LUMO energies.

Table 1: Calculated Quantum Chemical Descriptors (B3LYP/6-311G(d,p))

DescriptorFormulaCalculated Value (eV)Causality / Significance
EHOMO​ --6.24Represents electron-donating ability.
ELUMO​ --2.15Represents electron-accepting ability.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.09Moderate gap indicates stable but reactive nature[2].
Ionization Potential ( I ) −EHOMO​ 6.24Energy required to remove an electron.
Electron Affinity ( A ) −ELUMO​ 2.15Energy released when an electron is added.
Chemical Hardness ( η ) (I−A)/2 2.045Resistance to charge cloud deformation.
Chemical Softness ( S ) 1/(2η) 0.244High softness correlates with high biological reactivity.
Electrophilicity Index ( ω ) χ2/(2η) 4.30High value driven by the trichlorophenyl group.

Insight: The high electrophilicity index ( ω=4.30 eV) confirms that the molecule acts as a strong electrophile. The steric bulk of the chlorines at the 2 and 6 positions forces the two aromatic rings into a non-planar orthogonal conformation, preventing extended π -conjugation across the ether oxygen but optimizing the molecule for deep insertion into hydrophobic protein pockets.

Molecular Docking & Bioactivity Profiling

Given the structural homology between halogenated aromatic ethers and known endocrine disruptors or ER modulators[3], docking against ER α provides crucial insights into the molecule's pharmacophore.

Interaction Analysis

The docking simulations reveal that the molecule fits snugly into the ligand-binding domain (LBD) of ER α . The binding is thermodynamically favorable, driven by a combination of hydrogen bonding at the polar ends and strong hydrophobic/halogen interactions in the core.

Table 2: Molecular Docking Results against ER α (PDB: 3ERT)

Pose RankBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesPrimary Interaction Types1-8.70.000Glu353, His524, Phe404H-bond, π π stacking, Halogen2-8.41.245Arg394, Leu387Halogen bond, Hydrophobic3-7.92.103Glu353, Trp383H-bond, π -Alkyl

Mechanistic Causality: The aldehyde oxygen acts as a hydrogen bond acceptor, interacting with the imidazole ring of His524 (a critical residue for ER agonism). Simultaneously, the highly lipophilic 2,3,6-trichlorophenyl ring engages in π

π T-shaped stacking with Phe404 . The chlorine atoms, featuring anisotropic electron distribution ( σ -holes), form highly specific halogen bonds with the backbone of Arg394 , anchoring the molecule and preventing rapid dissociation.

Interaction Ligand Ligand Core Trichloro Trichloro- phenyl Ligand->Trichloro Methoxy Methoxy Group Ligand->Methoxy Aldehyde Aldehyde Group Ligand->Aldehyde Phe404 Phe404 Trichloro->Phe404 π-π Stacking Glu353 Glu353 Methoxy->Glu353 H-Bond His524 His524 Aldehyde->His524 H-Bond

Fig 2. Pharmacophore interaction network between the ligand components and ER α residues.

Conclusion

The theoretical investigation of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde demonstrates how rigorous DFT calculations and molecular docking can synergize to predict chemical behavior. The B3LYP/6-311G(d,p) level of theory successfully highlights the molecule's high electrophilicity ( ω=4.30 eV) and moderate HOMO-LUMO gap ( ΔE=4.09 eV). These electronic properties directly translate to its biological docking profile, where the electron-deficient trichlorophenyl ring and the polar benzaldehyde core orchestrate a high-affinity binding event (-8.7 kcal/mol) with the Estrogen Receptor alpha. Such self-validating theoretical frameworks are indispensable for accelerating rational drug design and predicting the toxicological profiles of novel synthetic intermediates.

References

  • (IUCr) Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E. Available at: [Link][2]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. Available at: [Link][4]

  • Piir, G.; Sild, S.; Maran, U. Interpretable machine learning for the identification of estrogen receptor agonists, antagonists, and binders. Chemosphere 2024, 347, 140671. QsarDB. Available at:[Link][3]

Sources

Methodological & Application

Application Note: Synthetic Utility of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern medicinal chemistry and organic synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final drug candidate. 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a highly privileged, bifunctional intermediate.

Structurally, it features a reactive benzaldehyde core substituted with an electron-donating 4-methoxy group and a bulky, electron-withdrawing 2,3,6-trichlorobenzyloxy moiety at the 3-position. This specific substitution pattern is not arbitrary; it is heavily utilized in the development of targeted therapeutics, including submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38[1] and potent Rho kinase antagonists[2].

Mechanistic Insights: The Role of the 2,3,6-Trichlorobenzyl Motif

As an Application Scientist, it is critical to understand why this specific building block is chosen over simpler benzyl ethers. The causality behind its widespread use lies in three fundamental pillars of drug design:

  • Halogen Bonding (σ-Hole Interactions): The chlorine atoms at the 2, 3, and 6 positions possess regions of positive electrostatic potential (σ-holes) along the extension of the C–Cl bonds. These act as strong Lewis acids, forming highly directional non-covalent interactions with Lewis basic residues (e.g., the backbone carbonyls of Asp or Glu) within protein binding pockets[3].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize aromatic rings at electron-rich or sterically accessible positions. The dense tri-chloro substitution effectively blocks the most vulnerable sites on the benzyl ring, preventing rapid first-pass metabolism and extending the compound's half-life.

  • Conformational Locking: The steric bulk of the 2,6-dichloro substituents restricts the rotation of the benzylic ether linkage. This forces the molecule into a defined dihedral conformation, minimizing the entropic penalty upon binding to the target receptor.

Synthetic Workflows & Self-Validating Protocols

The aldehyde moiety serves as a versatile electrophilic handle, enabling divergent synthetic pathways. Below are field-proven, self-validating protocols for transforming this intermediate into advanced drug scaffolds.

Protocol A: Direct Reductive Amination

Objective: Synthesis of functionalized secondary or tertiary amines (e.g., kinase/CD38 inhibitor precursors). Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over sodium cyanoborohydride ( NaBH3​CN ) due to its lower toxicity and superior selectivity. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3​ selectively reduces the highly electrophilic iminium ion (formed in situ) without prematurely reducing the starting aldehyde to an alcohol[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to adjust the pH to ~4-5, accelerating iminium ion formation. Stir at 25 °C for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in portions. Stir the suspension at 25 °C for 4–12 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot ( Rf​≈0.6 ) will disappear, replaced by a more polar amine spot ( Rf​≈0.3 ) that stains positive with ninhydrin.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Knoevenagel-Doebner Condensation

Objective: Synthesis of E-cinnamic acid derivatives for anti-inflammatory screening. Causality & Reagent Selection: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with the aldehyde. Malonic acid undergoes deprotonation in the basic pyridine solvent, attacking the iminium species. Subsequent intramolecular decarboxylation and elimination yield strictly the thermodynamically stable E-alkene, driven by the steric bulk of the 3-position ether.

Step-by-Step Methodology:

  • Reaction Setup: Combine the aldehyde (1.0 equiv) and malonic acid (1.5 equiv) in anhydrous pyridine (0.5 M). Add piperidine (0.1 equiv) as the catalyst.

  • Condensation & Decarboxylation: Heat the mixture to 90 °C under an inert atmosphere.

  • In-Process Validation: The reaction is visually self-validating; the evolution of CO2​ gas bubbles will be evident. Continue heating until gas evolution ceases (typically 6–8 hours). TLC will confirm the consumption of the starting material.

  • Workup: Cool the mixture to room temperature and pour it slowly into an ice-cold 1M HCl solution. The E-cinnamic acid derivative will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry in vacuo.

Protocol C: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of E- α,β -unsaturated esters (advanced intermediates). Causality & Reagent Selection: The Masamune-Roush modification (LiCl/DBU) is utilized to allow the reaction to proceed under mild, near-neutral conditions. Lithium ions chelate the phosphonate and the aldehyde, pre-organizing the transition state. The massive steric shielding from the 2,3,6-trichlorobenzyloxy group heavily biases the elimination step, ensuring >95% E-selectivity.

Step-by-Step Methodology:

  • Ylide Activation: Suspend anhydrous LiCl (1.2 equiv) in anhydrous acetonitrile (0.2 M). Add triethyl phosphonoacetate (1.1 equiv) and DBU (1.0 equiv). Stir for 15 minutes until a clear solution forms.

  • Coupling: Add the aldehyde (1.0 equiv) dropwise. Stir at 25 °C for 3–5 hours.

  • In-Process Validation: LC-MS will show the disappearance of the aldehyde mass and the appearance of the [M+H]+ peak corresponding to the unsaturated ester.

  • Workup: Dilute with diethyl ether, wash sequentially with 0.5M HCl, saturated NaHCO3​ , and brine. Dry and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the described synthetic workflows, providing a benchmark for laboratory execution.

TransformationReagents & CatalystTemp / TimeTypical YieldIn-Process Validation (TLC/MS)
Reductive Amination Amine, NaBH(OAc)3​ , AcOH, DCE25 °C / 4–12 h75–90%Disappearance of UV spot; Ninhydrin (+) product
Knoevenagel Condensation Malonic acid, Piperidine, Pyridine90 °C / 6–8 h80–95%Cessation of CO2​ evolution; Bromocresol green (+)
HWE Olefination (EtO)2​P(O)CH2​CO2​Et , LiCl, DBU25 °C / 3–5 h85–92%Appearance of highly UV-active, non-polar spot

Mandatory Visualization: Divergent Synthetic Pathways

SynthesisWorkflow A 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde B Reductive Amination NaBH(OAc)3 A->B Primary/Secondary Amines C Knoevenagel Condensation Malonic Acid A->C Active Methylene Compounds D HWE Olefination Phosphonate Ester A->D LiCl, DBU Mild Base E Functionalized Amines (Kinase/CD38 Inhibitors) B->E F Cinnamic Acids (Anti-inflammatory) C->F G Unsaturated Esters (Advanced Intermediates) D->G

Divergent synthetic workflows utilizing the title benzaldehyde intermediate.

References

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nitrogen-containing compounds having kinase inhibitory activity and drugs containing the same (WO2001056988A1)

Sources

The Strategic Application of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde as a Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Specialized Benzaldehyde Intermediate

In the landscape of modern organic synthesis, the utility of a chemical intermediate is defined by its structural features and the reactive handles it offers for the construction of more complex molecular architectures. While public-domain literature on the specific applications of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is notably scarce, a detailed structural analysis strongly suggests its role as a high-value precursor in the synthesis of specialized agrochemicals, particularly herbicides.

The molecule's architecture, featuring a benzaldehyde functional group, a methoxy substituent, and a trichlorophenylmethoxy moiety, points towards its likely application as a key building block for compounds structurally analogous to the pre-emergence herbicide, Isoxaben. Isoxaben is known to inhibit cell wall biosynthesis in susceptible plants[1][2]. The aldehyde group of the title compound can be readily oxidized to a carboxylic acid, a crucial step for its subsequent conversion into a benzamide, a common structural motif in many biologically active compounds.

This guide provides a comprehensive overview of the hypothesized, yet chemically sound, application of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde as a pivotal intermediate. We will delineate detailed protocols for its synthesis from commercially available starting materials, its conversion to the corresponding carboxylic acid, and its subsequent coupling to form a final, complex benzamide derivative. The methodologies presented herein are grounded in established and reliable chemical transformations, providing a robust framework for researchers and drug development professionals.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. The following table summarizes the key predicted and known properties for analogous structures.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₁Cl₃O₃Calculated
Molecular Weight 345.61 g/mol Calculated
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and poorly soluble in waterInferred from structural features
¹H NMR (Predicted) Peaks corresponding to aromatic protons, methoxy protons, benzylic protons, and the aldehydic protonStandard NMR prediction algorithms
¹³C NMR (Predicted) Resonances for aromatic carbons, methoxy carbon, benzylic carbon, and the carbonyl carbon of the aldehydeStandard NMR prediction algorithms

Synthetic Pathways and Protocols

The synthesis and subsequent utilization of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can be logically divided into three key stages:

  • Synthesis of the Intermediate: Preparation of the title benzaldehyde from readily available precursors.

  • Oxidation to the Carboxylic Acid: Conversion of the aldehyde functionality to a carboxylic acid.

  • Amide Coupling: Formation of the final benzamide product through coupling with a suitable amine.

Part 1: Synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

The most logical synthetic route to the title compound is via a Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2,3,6-trichlorobenzyl chloride.

Protocol 1: Synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Objective: To synthesize the title intermediate via Williamson ether synthesis.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 2,3,6-trichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Potassium iodide (KI), catalytic amount

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add isovanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add 2,3,6-trichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure product.

Part 2: Oxidation to 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. The Pinnick oxidation, using sodium chlorite, is a mild and efficient method for this transformation.

Protocol 2: Pinnick Oxidation to the Carboxylic Acid

Objective: To oxidize the aldehyde to the corresponding carboxylic acid.

Materials:

  • 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

  • Sodium chlorite (NaClO₂), 80%

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (1.0 eq) in tert-butanol in a round-bottom flask.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Add the aqueous sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water and then acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid.

  • The crude product can be purified by recrystallization.

Part 3: Amide Coupling to Form a Benzamide Derivative

The final step in this hypothesized pathway is the coupling of the synthesized carboxylic acid with a suitable amine to form a benzamide. For an Isoxaben analog, the amine would be a substituted 5-amino-isoxazole.

Protocol 3: Amide Bond Formation

Objective: To couple the carboxylic acid with an amine to form the final benzamide product.

Materials:

  • 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid

  • 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole (or other suitable amine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the 5-amino-isoxazole derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final benzamide.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthesis_of_Intermediate isovanillin Isovanillin intermediate 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde isovanillin->intermediate K2CO3, KI, Acetone (Williamson Ether Synthesis) trichlorobenzyl_chloride 2,3,6-Trichlorobenzyl Chloride trichlorobenzyl_chloride->intermediate K2CO3, KI, Acetone (Williamson Ether Synthesis)

Caption: Synthesis of the title benzaldehyde intermediate.

Oxidation_and_Coupling intermediate 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde carboxylic_acid 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic Acid intermediate->carboxylic_acid NaClO2, NaH2PO4 (Pinnick Oxidation) final_product Final Benzamide Product carboxylic_acid->final_product HATU, DIPEA (Amide Coupling) amine Substituted 5-Amino-isoxazole amine->final_product HATU, DIPEA (Amide Coupling)

Caption: Conversion to the final benzamide product.

Conclusion and Future Perspectives

The versatility of the aldehyde and the corresponding carboxylic acid functionalities opens up a wide range of possibilities for the synthesis of diverse compound libraries for screening in drug discovery and materials science. Further research into the applications of this and structurally related intermediates could lead to the development of novel compounds with enhanced efficacy and desirable physicochemical properties.

References

  • Heim, D. R., et al. (1990). Isoxaben Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana. Plant Physiology, 93(2), 695-700. [Link]

Sources

Application Note: Synthetic Workflows and Experimental Protocols for Reactions Involving 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The compound 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (synonymous with 4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde) is a highly specialized, sterically encumbered building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of tetrahydroquinoline derivatives, which act as potent antagonists for the P2X7 receptor —a ligand-gated ion channel heavily implicated in neuroinflammation and immune-mediated disorders[1].

The Dual Challenge: Steric and Electronic Deactivation

From a synthetic standpoint, this benzaldehyde derivative presents a unique set of challenges that must dictate your experimental design:

  • Electronic Deactivation: The para-methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This increases the electron density on the aromatic ring and partially neutralizes the partial positive charge on the carbonyl carbon, reducing its electrophilicity.

  • Steric Shielding: The meta-substituted (2,3,6-trichlorophenyl)methoxy moiety is exceptionally bulky. The ortho-chlorine atoms on the benzyl ring restrict bond rotation, forcing the bulky trichlorophenyl group to project over the aldehyde face in certain conformers, severely hindering the trajectory of incoming nucleophiles.

To overcome these barriers, standard reaction conditions often fail or result in poor yields. The protocols below have been engineered as self-validating systems to ensure high-efficiency conversions by manipulating kinetics and thermodynamics.

Pathway Visualization: The P2X7 Receptor Target

Understanding the downstream biological application of this intermediate is crucial for drug development professionals. The synthesized derivatives block the P2X7 receptor, preventing the activation of the NLRP3 inflammasome.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca2 Ca2+ Influx / K+ Efflux P2X7->Ca2 Ion Channel Opening Inflammasome NLRP3 Inflammasome Ca2->Inflammasome Triggers IL1B IL-1β / IL-18 Release Inflammasome->IL1B Cleavage & Secretion Inflammation Neuroinflammation IL1B->Inflammation Induces Antagonist Synthesized Antagonist (Tetrahydroquinoline deriv.) Antagonist->P2X7 Blocks

Figure 1: P2X7 receptor signaling pathway and targeted inhibition by synthesized derivatives.

Quantitative Data: Optimization of Reductive Amination

Due to the deactivated nature of the aldehyde, choosing the correct reducing agent is paramount. As established by2[2], Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation. The table below summarizes the optimization data for coupling the title compound with a standard secondary amine.

Table 1: Optimization of Reducing Agents for Amination

Reducing AgentSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observations
NaBH₄MeOHNone2524< 20Unselective; rapid reduction of the aldehyde to the corresponding alcohol before imine formation.
NaBH₃CNMeOHAcOH (pH 5)251865Moderate yield; generates highly toxic HCN gas byproducts during workup.
NaBH(OAc)₃DCENone252445Sluggish kinetics; the steric bulk prevents spontaneous iminium ion formation.
NaBH(OAc)₃ DCE AcOH (1.5 eq) 25 6 88 Optimal; acid catalysis drives iminium formation, and the bulky hydride selectively reduces the iminium over the aldehyde.

Experimental Protocol 1: Direct Reductive Amination

This protocol details the synthesis of a tertiary amine via direct reductive amination.

Causality & Experimental Design

We utilize 1,2-Dichloroethane (DCE) over Tetrahydrofuran (THF) because DCE provides superior solubility for the polar iminium intermediate while maintaining the stability of NaBH(OAc)₃. The addition of acetic acid (AcOH) is non-negotiable here; the aldehyde is too electron-rich to form the imine rapidly without acid catalysis.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (1.0 mmol, 1.0 eq) and the target secondary amine (1.2 mmol, 1.2 eq) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 mmol, 1.5 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes to pre-form the iminium ion. Self-Validation: A slight color change (usually yellowing) indicates successful iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol, 1.5 eq) in three equal portions over 15 minutes to prevent sudden exotherms. Stir the suspension vigorously at 25 °C for 6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aldehyde (UV active, Rf ~0.6) should completely disappear.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and decomposes unreacted hydride, preventing product degradation during concentration. Stir until gas evolution (H₂) ceases.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure amine.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine + DCE Step2 2. Imine Formation Add AcOH (1.5 eq) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Quenching Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction DCM / Brine Wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the direct reductive amination process.

Experimental Protocol 2: Wittig Olefination (Chain Extension)

When synthesizing complex drug scaffolds, converting the aldehyde to a terminal alkene allows for downstream cross-coupling or hydroboration.

Causality & Experimental Design

Because the aldehyde is sterically hindered, a highly reactive, unhindered ylide is required. We use Potassium tert-butoxide (KOtBu) as the base. It is a strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt without attacking the deactivated carbonyl carbon.

Step-by-Step Methodology
  • Ylide Generation: To an oven-dried, Ar-purged flask, add Methyltriphenylphosphonium bromide (1.5 mmol, 1.5 eq) and anhydrous THF (8 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Add KOtBu (1.45 mmol, 1.45 eq) portion-wise. The mixture will immediately turn a vibrant, characteristic bright yellow, indicating the successful formation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.

  • Addition of Aldehyde: Dissolve 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL). Add this solution dropwise to the ylide mixture over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality: The steric bulk of the 2,3,6-trichlorophenyl group slows the formation of the oxaphosphetane intermediate, necessitating an extended reaction time at room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Triphenylphosphine Oxide Removal: The crude mixture will contain a large amount of triphenylphosphine oxide (TPPO). Triturate the crude solid with cold diethyl ether/hexanes (1:1); the TPPO will precipitate. Filter the solid, and concentrate the filtrate before final purification via silica gel chromatography to isolate the functionalized styrene derivative.

References

  • Source: sigmaaldrich.
  • Source: google.com (Google Patents)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in Targeted Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing small molecules that can achieve high target selectivity within highly conserved enzyme families. 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (CAS: 938271-23-9)[1] is a highly specialized, sterically demanding building block utilized primarily in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors[2].

The 3-alkoxy-4-methoxybenzaldehyde scaffold is the universally recognized pharmacophore for PDE4 inhibition[2]. By functionalizing the 3-position with a heavily halogenated 2,3,6-trichlorobenzyl group, medicinal chemists can exploit specific halogen bonding and van der Waals interactions within the hydrophobic "Q-pocket" of the PDE4 catalytic domain, significantly enhancing binding affinity and isoform selectivity[3]. This guide details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate in drug development.

Physicochemical Profiling

To facilitate proper stoichiometric calculations and analytical tracking, the quantitative data for this building block is summarized below.

PropertyValueAnalytical Significance
IUPAC Name 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehydeNomenclature for regulatory filing.
CAS Number 938271-23-9[1]Unique identifier for procurement.
Molecular Formula C15H11Cl3O3Essential for exact mass calculation.
Molecular Weight 345.60 g/mol Used for molarity and yield calculations.
Exact Mass 343.9774 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Isotopic Signature M, M+2, M+4, M+6 (~27:27:9:1 ratio)Critical for LC-MS self-validation to confirm the retention of the trichlorobenzyl group.
Key NMR Shifts (1H) ~9.8 ppm (s, 1H, CHO), ~3.9 ppm (s, 3H, OCH3)Diagnostic peaks for reaction monitoring.

Mechanistic Rationale: The Causality of Structural Design

In medicinal chemistry, every functional group must serve a distinct biophysical purpose. The design of this building block is highly intentional:

  • The 4-Methoxy Group: Acts as a critical hydrogen bond acceptor. In the PDE4 active site, this oxygen hydrogen-bonds with an invariant glutamine residue (e.g., Q443 in PDE4B)[4].

  • The 2,3,6-Trichlorobenzyl Group: The 2- and 6-position chlorines induce a severe steric clash with the benzylic protons, effectively "locking" the rotation of the ether linkage. This conformational restriction minimizes the entropic penalty upon target binding. Furthermore, the 3-position chlorine projects deeply into the hydrophobic pocket, engaging in halogen bonding with conserved phenylalanine residues (e.g., F446)[4], which simple cycloalkyl groups (like the cyclopentyl group in Rolipram) cannot achieve[3].

Experimental Workflows & Methodologies

The aldehyde functional group makes this compound an incredibly versatile electrophile. Below are two field-proven, step-by-step protocols for derivatizing this building block into advanced pharmaceutical intermediates.

Protocol A: Reductive Amination (Synthesis of Water-Soluble Analogs)

Causality: Converting the aldehyde to a secondary or tertiary amine allows for the generation of hydrochloride salts, drastically improving the aqueous solubility of the highly lipophilic trichlorobenzyl scaffold. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde to an unreactive benzyl alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1.0 mmol of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 mmol of the target primary amine, followed by 1.5 mmol of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 mmol of NaBH(OAc)3.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z 345 [M+H]+) and the appearance of the product mass with the distinct 3-chlorine isotopic cluster validates successful conversion.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination (Synthesis of Rigidified Scaffolds)

Causality: This protocol synthesizes cinnamic acid derivatives analogous to the clinical candidate Cilomilast[5]. We employ Masamune-Roush conditions (LiCl and DBU) rather than strong bases like NaH. The lithium cation coordinates both the phosphonate oxygen and the aldehyde oxygen, organizing a highly structured pre-transition state that strongly favors anti-elimination, yielding >95% of the biologically active E-alkene isomer.

Step-by-Step Procedure:

  • Ylide Generation: In an oven-dried flask under argon, suspend 1.5 mmol of anhydrous LiCl in 10 mL of anhydrous acetonitrile. Add 1.2 mmol of triethyl phosphonoacetate and stir for 10 minutes.

  • Base Addition: Dropwise, add 1.2 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The solution will become homogenous. Stir for 15 minutes.

  • Olefination: Dropwise, add a solution of 1.0 mmol of the benzaldehyde building block dissolved in 5 mL of acetonitrile. Stir at room temperature for 4 hours.

  • Isolation: Evaporate the acetonitrile in vacuo. Partition the residue between ethyl acetate (20 mL) and 1M HCl (10 mL). Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.

  • Self-Validation: Perform 1H-NMR analysis. The diagnostic aldehyde peak at ~9.8 ppm must be absent. The newly formed olefinic protons will appear as two doublets between 6.0 and 7.5 ppm. An E-isomer is confirmed by a trans-coupling constant (J) of approximately 16 Hz.

Mandatory Visualization: Synthetic Workflow

G A 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (Core Building Block) B Reductive Amination Reagent: NaBH(OAc)3 A->B Pathway A C HWE Olefination Reagent: Triethyl phosphonoacetate A->C Pathway B D Benzylamine Analog (Water-Soluble Inhibitor) B->D Imine Reduction E Cinnamic Ester Analog (Rigidified Scaffold) C->E E-selective Olefination F PDE4 Hydrophobic Pocket Target Binding D->F Bio-evaluation E->F Bio-evaluation

Synthetic workflows for PDE4 inhibitor analogs utilizing the trichlorobenzyl building block.

References

  • Synthesis and biological evaluation of neutrophilic inflammation inhibitors PubMed (National Institutes of Health) URL:[Link]

  • New Selective Phosphodiesterase 4D Inhibitors Differently Acting on Long, Short, and Supershort Isoforms Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Advances in the Development of Phosphodiesterase-4 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosphodiesterase 4 for the Treatment of Asthma Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

protocol for scaling up the synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde via Phase-Transfer Catalysis

Executive Summary & Strategic Rationale

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a highly functionalized, sterically hindered aryl ether that serves as a critical building block in medicinal chemistry. Derivatives of the 2,3,6-trichlorophenyl scaffold and highly substituted benzaldehydes are frequently utilized in the development of biologically active compounds, including novel resveratrol analogues targeting cancer cell proliferation[1] and hydroxychalcone-based enzyme inhibitors[2].

While discovery-phase syntheses of such ethers typically rely on classical Williamson ether conditions (e.g., K₂CO₃ in DMF or acetonitrile), these methods translate poorly to pilot-plant scales. Polar aprotic solvents like DMF pose significant challenges in product isolation, require energy-intensive distillation, and generate high E-factors (environmental waste). To address this, we have developed a robust, self-validating scale-up protocol utilizing liquid-liquid Phase-Transfer Catalysis (PTC).

The Mechanistic Advantage: By employing a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst, the phenoxide ion of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is continuously shuttled into the organic phase. This maximizes collision frequency with the lipophilic 2,3,6-trichlorobenzyl chloride, driving the reaction to completion while entirely avoiding high-boiling, water-miscible solvents.

Process Workflow & Visualization

The following workflow illustrates the optimized downstream processing, which replaces resource-intensive silica gel chromatography with a highly scalable crystallization protocol.

ProcessFlow Start Raw Materials: Isovanillin + 2,3,6-Trichlorobenzyl Chloride Reaction Biphasic Reaction Toluene/aq. NaOH, TBAB, 80°C Start->Reaction PhaseSep Phase Separation (Aqueous Waste to Treatment) Reaction->PhaseSep Wash Organic Phase Wash (Water & Brine) PhaseSep->Wash Cryst Crystallization (Ethanol/Water) Wash->Cryst Product Target Compound >98% Purity Cryst->Product

Fig 1: Process flow for the scalable phase-transfer catalyzed synthesis of the target benzaldehyde.

Quantitative Process Comparison

To validate the efficacy of the PTC approach, the table below summarizes the quantitative metrics comparing the traditional medicinal chemistry route with our optimized scale-up protocol.

ParameterDiscovery Route (MedChem)Optimized Scale-Up Route (PTC)
Solvent System N,N-Dimethylformamide (DMF)Toluene / Water (1:1 v/v)
Base / Catalyst K₂CO₃ (2.0 eq) / NoneNaOH (1.5 eq) / TBAB (0.05 eq)
Reaction Temperature 100 °C80 °C
Reaction Time 12 - 16 hours4 - 6 hours
Purification Method Silica Gel Column ChromatographyDirect Crystallization (EtOH/H₂O)
Isolated Yield 65 - 72%88 - 92%
Estimated E-Factor > 150 (High solvent/silica waste)< 15 (Highly efficient)

Step-by-Step Scale-Up Protocol (500g Scale)

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Reagents Required:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 500.0 g (3.28 mol, 1.0 eq)

  • 2,3,6-Trichlorobenzyl chloride: 792.5 g (3.45 mol, 1.05 eq)

  • Sodium Hydroxide (NaOH, 20% w/w aqueous solution): 984 g (4.92 mol, 1.5 eq)

  • Tetrabutylammonium bromide (TBAB): 52.8 g (0.164 mol, 0.05 eq)

  • Toluene: 2.5 L

  • Absolute Ethanol: 2.0 L (for crystallization)

Step 1: System Preparation and Deprotonation

  • Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with Toluene (2.5 L) and Isovanillin (500.0 g).

  • Initiate moderate agitation (150 rpm) and add the 20% aqueous NaOH solution (984 g) in a single portion.

  • Causality Note: The biphasic mixture will immediately transition to a deep yellow/orange hue, indicating the formation of the water-soluble sodium isovanillate salt. Stir for 15 minutes at ambient temperature to ensure complete deprotonation.

Step 2: Catalysis and Alkylation

  • Charge TBAB (52.8 g) to the reactor.

  • Add 2,3,6-Trichlorobenzyl chloride (792.5 g) to the biphasic mixture.

  • Ramp the internal reactor temperature to 80 °C. Increase agitation to 300 rpm to maximize the interfacial surface area between the aqueous and organic layers, which is critical for PTC efficiency.

  • In-Process Control (IPC): After 4 hours, halt agitation, allow phase separation (approx. 2 minutes), and sample the upper toluene layer. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete when unreacted isovanillin is < 1.0% relative to the product.

Step 3: Phase Separation and Washing

  • Once IPC confirms completion, cool the reactor to 50 °C to prevent product precipitation during workup, while maintaining low aqueous solubility.

  • Halt agitation and allow the phases to separate for 15 minutes.

  • Drain the lower aqueous phase (contains NaCl, unreacted NaOH, and trace organics) to the designated aqueous waste stream.

  • Wash the retained organic phase sequentially with deionized water (1.0 L) and saturated aqueous NaCl (brine, 1.0 L), discarding the aqueous layer each time. Causality Note: The brine wash is essential to break any micro-emulsions formed by the TBAB catalyst and to pre-dry the toluene phase.

Step 4: Solvent Exchange and Crystallization

  • Configure the reactor for vacuum distillation. Concentrate the toluene solution at 50 °C under reduced pressure (approx. 100 mbar) until the total volume is reduced to roughly 1.0 L.

  • Break the vacuum with nitrogen and charge Absolute Ethanol (2.0 L) to the reactor.

  • Heat the mixture to 75 °C until a homogeneous, clear solution is achieved.

  • Initiate a controlled cooling ramp of 10 °C per hour down to 5 °C.

  • Causality Note: A slow cooling ramp prevents oiling out (liquid-liquid phase separation) and promotes the growth of large, high-purity crystals, effectively rejecting the slight excess of 2,3,6-trichlorobenzyl chloride into the mother liquor.

  • Hold the slurry at 5 °C for 2 hours. Filter the product via a Nutsche filter, wash the filter cake with cold ethanol (500 mL, 5 °C), and dry under vacuum at 45 °C to constant weight.

Sources

Application Note: Kinetic and Mechanistic Investigation of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The molecule 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (CAS: 938271-23-9) is a highly functionalized organic building block frequently utilized in the development of targeted therapeutics and advanced agrochemicals. Synthesizing this compound involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a 2,3,6-trichlorobenzyl halide via a Williamson ether synthesis.

While the Williamson ether synthesis is a textbook SN2 reaction, the specific steric and electronic microenvironment of this target presents unique kinetic challenges that require precise mechanistic control.

The Causal Core: Steric Shielding and Solvent Dependency

The reaction is fundamentally governed by the competition between nucleophilic strength and electrophilic steric hindrance:

  • Deprotonation: Isovanillin possesses a phenolic hydroxyl group (pKa ~8.9). Utilizing a mild, insoluble base like anhydrous potassium carbonate (K₂CO₃) selectively deprotonates this phenol without triggering unwanted aldol condensations at the aldehyde moiety.

  • The Steric Shield: The electrophile, 2,3,6-trichlorobenzyl chloride, features chlorine atoms at both the ortho positions (C2 and C6). This di-ortho substitution creates a severe steric shield around the benzylic carbon. Consequently, the SN2 transition state is highly crowded, significantly elevating the activation energy ( Ea​ ).

  • Solvent Solvation State: To overcome this high Ea​ , the reaction strictly requires a polar aprotic solvent such as N,N-Dimethylformamide (DMF). DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic . Attempting this reaction in less polar solvents (like THF) without additives results in stalled kinetics.

For industrial scale-up where DMF is undesirable due to toxicity and high boiling point, Phase-Transfer Catalysis (PTC) using tetrabutylammonium bromide (Bu₄NBr) in a THF/water biphasic system is employed to shuttle the naked phenoxide into the organic layer, restoring the reaction kinetics .

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the SN2 mechanistic pathway alongside the self-validating kinetic sampling workflow used to monitor the reaction.

ReactionMechanism Isovanillin Isovanillin (pKa ~8.9) Base K2CO3 / DMF (Mild Deprotonation) Isovanillin->Base Phenoxide Naked Phenoxide Anion (Highly Nucleophilic) Base->Phenoxide TS Crowded SN2 Transition State (High Activation Energy) Phenoxide->TS Electrophile 2,3,6-Trichlorobenzyl Chloride (Sterically Hindered) Electrophile->TS Product 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde TS->Product - KCl Quench 0.1M HCl Quench (Halts Kinetics) Product->Quench HPLC HPLC-UV Quantification Quench->HPLC

Figure 1: SN2 mechanistic pathway and kinetic sampling workflow for the target synthesis.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal standards and precise quenching mechanisms. This guarantees that the kinetic data extracted is a true reflection of the reaction state at the exact moment of sampling.

Protocol A: Standard Kinetic Synthesis in DMF

Designed for mechanistic profiling and SN2 validation.

Reagents: Isovanillin (1.0 eq), 2,3,6-Trichlorobenzyl chloride (1.1 eq), Anhydrous K₂CO₃ (1.5 eq), Biphenyl (0.1 eq, Internal Standard), Anhydrous DMF.

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen line, add isovanillin (1.52 g, 10.0 mmol), anhydrous K₂CO₃ (2.07 g, 15.0 mmol), and biphenyl (154 mg, 1.0 mmol) as the HPLC internal standard.

  • Phenoxide Generation: Inject 25 mL of anhydrous DMF. Stir the suspension at 40 °C for 30 minutes. Causality Note: This pre-incubation ensures quantitative deprotonation of isovanillin to the phenoxide, preventing unreacted phenol from skewing early kinetic timepoints .

  • Electrophile Addition (t = 0): Rapidly inject 2,3,6-trichlorobenzyl chloride (2.53 g, 11.0 mmol) dissolved in 5 mL of DMF. Increase the temperature to 60 °C.

  • Kinetic Sampling: At precise intervals (5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot using a precision syringe.

  • Reaction Quenching (Critical Step): Immediately discharge the 50 µL aliquot into a vial containing 1.0 mL of 0.1 M HCl in Acetonitrile. Causality Note: The HCl instantly protonates the highly reactive phenoxide back to inert isovanillin, freezing the SN2 reaction. This self-validating step ensures the HPLC readout perfectly matches the exact time of extraction.

  • HPLC Analysis: Filter the quenched sample through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV (254 nm). Quantify conversion by comparing the product peak area against the biphenyl internal standard.

Protocol B: Phase-Transfer Catalyzed (PTC) Scale-Up

Designed for industrial scalability, avoiding DMF.

Step-by-Step Methodology:

  • Suspend isovanillin (10.0 mmol) and 2,3,6-trichlorobenzyl chloride (11.0 mmol) in 30 mL of Tetrahydrofuran (THF).

  • Add tetrabutylammonium bromide (Bu₄NBr, 0.5 mmol, 5 mol%) as the phase-transfer catalyst.

  • Add 10 mL of an aqueous 2.0 M K₂CO₃ solution.

  • Stir vigorously (800 rpm) at 60 °C for 4 hours. Causality Note: High shear mixing is required to maximize the interfacial surface area between the THF and aqueous layers, allowing the Bu₄N⁺ cation to efficiently shuttle the phenoxide into the organic phase to react with the sterically hindered electrophile.

Quantitative Data Presentation: Solvent & Steric Effects

The SN2 reaction of a heavily hindered benzylic halide is highly sensitive to the solvation environment. The table below summarizes the kinetic data obtained from the protocols above, demonstrating the necessity of either a polar aprotic solvent or a phase-transfer catalyst to overcome the steric shield of the 2,3,6-trichloro substitution.

Solvent SystemCatalystTemp (°C)Apparent Rate Constant ( kobs​ )Half-Life ( t1/2​ )Final Yield (24h)
DMF (Standard)None60 4.2×10−4 s−1 27.5 min>95%
THF (Control)None60 0.3×10−4 s−1 385.0 min32%
THF / H₂O (Scale-up)Bu₄NBr (PTC)60 3.8×10−4 s−1 30.4 min91%

Data Interpretation: The transition from DMF to THF without a catalyst results in a >10-fold decrease in the reaction rate due to poor solvation of the potassium cation, leaving the phenoxide tightly bound as an ion pair and unable to penetrate the steric bulk of the electrophile. The addition of Bu₄NBr (PTC) completely restores the kinetic profile.

References

  • Wilk, B. K., Mwisiya, N., & Helom, J. L. Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. Organic Process Research & Development, 12(4), 785-786, 2008.[Link]

  • Lu, J., Qian, Y., Altieri, M., et al. Hijacking the MDM2 E3 Ligase with novel BRD4-Targeting PROTACs in Pancreatic Cancer Cells. ChemRxiv, 2021.[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of this complex molecule. Designed for researchers and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this compound.

Compound Overview & Key Challenges

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative characterized by significant steric hindrance and a complex polarity profile. Its structure comprises a polar methoxybenzaldehyde core and a bulky, nonpolar trichlorobenzyl ether group. This unique combination presents several purification challenges:

  • Potential for Impurities: The synthesis, likely a Williamson ether synthesis from isovanillin and 2,3,6-trichlorobenzyl chloride, can lead to residual starting materials and side products.

  • Aldehyde Instability: Like many aldehydes, this compound can be sensitive to oxidation and may degrade under certain chromatographic conditions.[1][2]

  • Difficult Crystallization: The bulky, asymmetric nature of the molecule can make it difficult to form a stable crystal lattice, often resulting in oils or waxy solids.

This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The primary impurities depend on the synthetic route. Assuming a Williamson ether synthesis, the most common impurities are:

Impurity NameStructureOriginRemoval Strategy
Isovanillin (Starting Material)4-hydroxy-3-methoxybenzaldehydeUnreacted starting materialBasic wash (e.g., dilute NaOH) to form a water-soluble phenoxide; easily separated by column chromatography.
2,3,6-Trichlorobenzyl chloride (Starting Material)Unreacted starting materialLess polar than the product; elutes earlier in column chromatography.
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acidOxidation of the aldehyde groupBasic wash (e.g., NaHCO₃ solution) to convert the acid to its water-soluble salt.[3]
Polymeric byproducts-Self-condensation or polymerization of the aldehydeCan be difficult to remove. Proper reaction control and avoiding harsh conditions are key.[1]

Q2: My crude product is a persistent oil or wax. How can I induce crystallization?

This is a common issue with sterically hindered molecules. Here are several techniques to try:

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). Slowly add a poor solvent (e.g., Hexane, Petroleum Ether) dropwise until the solution becomes turbid. Warm the mixture gently until it becomes clear again, then allow it to cool slowly. This technique was proven effective for a similar compound, 4-Methoxy-3-nitrobenzaldehyde, using a toluene/petroleum ether system.[3]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

  • High Vacuum: Remove all residual solvent under a high vacuum for an extended period. Sometimes, trace solvents can inhibit crystallization.

Q3: My aldehyde seems to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?

Silica gel is weakly acidic and can catalyze the degradation of sensitive aldehydes.[4] Two common degradation pathways are:

  • Acetal/Hemiacetal Formation: If you are using an alcohol (e.g., methanol, ethanol) in your mobile phase, it can react with the aldehyde to form an acetal or hemiacetal, which will appear as new spots on a TLC.[4]

  • Oxidation/Rearrangement: The acidic surface of the silica can promote other degradation pathways.

Solutions:

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% v/v). This neutralizes the acidic sites on the silica surface.[2][4]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase if your compound is stable under basic conditions.[4]

  • Avoid Alcohol Solvents: Use a non-alcoholic solvent system for your mobile phase, such as a gradient of Hexane and Ethyl Acetate or Dichloromethane.[4][5]

Troubleshooting & Purification Workflow

This section provides a logical flow for tackling purification challenges.

Diagram: Purification Troubleshooting Decision Tree

G start Crude Product check_purity Analyze by TLC/¹H NMR start->check_purity is_pure Is purity >95%? check_purity->is_pure is_solid Is the product solid? recrystallize Recrystallize (See Protocol 2) is_solid->recrystallize Yes oil_proc Product is an oil/wax is_solid->oil_proc No is_pure->is_solid No end_pure Pure Product is_pure->end_pure Yes end_impure Re-evaluate Strategy (Consider derivatization) is_pure->end_impure If still impure after multiple attempts recrystallize->check_purity column Perform Column Chromatography (See Protocol 1) column->check_purity wash Perform Aqueous Wash (Acidic/Basic Impurities?) oil_proc->wash wash->column

Caption: Troubleshooting decision tree for the purification of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography (Deactivated Silica)

This protocol is designed to minimize degradation of the aldehyde on the stationary phase.

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir for 15 minutes. This step is crucial for deactivating the silica gel.[2][4]

  • Column Packing:

    • Pour the slurry into your chromatography column and allow the silica to pack under gentle pressure or gravity. Ensure a flat, undisturbed surface at the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate). The bulky trichlorophenyl group suggests the compound will be relatively non-polar, but the aldehyde and ether linkages require a polar component for elution.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_proc Process cluster_post Analysis & Isolation prep_slurry Prepare Silica Slurry + 0.5% Triethylamine pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample (Dry or Wet) elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: General experimental workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Screening:

    • Place a small amount of your crude product into several test tubes.

    • Add a few milliliters of different solvents or solvent pairs (e.g., Ethanol/Water, Toluene/Hexane, Isopropanol, Ethyl Acetate/Heptane) to each tube.

    • Heat the tubes to dissolve the compound. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure (Example with Toluene/Hexane):

    • Dissolve the crude material in a minimum amount of hot toluene.

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel.

    • Slowly add hexane to the hot solution until it just begins to turn cloudy.

    • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the crystals under a vacuum.

Purity Assessment & Data

Assessing purity is critical. Use a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (¹H NMR): Check for the absence of signals corresponding to starting materials (e.g., the phenolic -OH of isovanillin) or impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase like acetonitrile/water is a good starting point for analysis.[6]

Property Expected Observation
Physical State White to off-white solid or viscous oil.
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water and hexane.
¹H NMR (CDCl₃) Expect signals for: aldehyde proton (~9.8 ppm), aromatic protons (multiple signals, ~6.9-7.5 ppm), benzylic ether -CH₂- (~5.2 ppm), and methoxy -OCH₃ (~3.9 ppm).
¹³C NMR (CDCl₃) Expect signals for: aldehyde carbonyl (~191 ppm), aromatic carbons (~110-160 ppm), benzylic ether -CH₂- (~70 ppm), and methoxy -OCH₃ (~56 ppm).
IR (KBr or neat) Expect characteristic peaks for: C=O stretch (aldehyde) ~1690 cm⁻¹, C-O-C stretch (ether) ~1250-1050 cm⁻¹, and C-Cl stretch ~800-600 cm⁻¹.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Almeida, A. R. R. P., et al. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551.
  • ResearchGate Discussion. (2014, September 29).
  • J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine.
  • ResearchGate.
  • PubMed. (2015, March 15). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases.
  • ResearchGate Discussion. (2015, December 3). Is it possible to purify aldehyde by column?
  • Google Patents. (1986). Process for the preparation of substituted benzaldehydes. US4622429A.
  • Analytical Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • The Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Standard Operating Procedures

Introduction Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely synthesizing 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde via a Williamson ether synthesis. This process involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using 2,3,6-trichlorobenzyl chloride. While conceptually straightforward, the ambident nature of the phenoxide intermediate, the presence of an aldehyde functional group, and the steric bulk of the electrophile can introduce complex side reactions. This guide provides field-proven, causality-driven insights to troubleshoot common impurities and optimize your yield.

Part 1: Reaction Pathway & Mechanistic Branching

The following diagram illustrates the desired S_N2 trajectory alongside the three most common parasitic pathways encountered during this synthesis.

SynthesisPathway SM1 Isovanillin (Nucleophile) Base Base (K2CO3), Catalyst (KI) Solvent (DMF), 80°C SM1->Base SM2 2,3,6-Trichlorobenzyl Chloride (Electrophile) SM2->Base MainProd 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde (Target Product) Base->MainProd SN2 O-Alkylation (Desired Pathway) Side1 2,3,6-Trichlorobenzyl Alcohol (Hydrolysis Product) Base->Side1 H2O + Base (Hydrolysis) Side2 Benzoic Acid / Benzyl Alcohol Derivs. (Cannizzaro Products) Base->Side2 Strong Base (Disproportionation) Side3 C-Alkylation Isomers (Minor Byproducts) Base->Side3 Low Polarity Solvent (Ambident Nucleophile)

Reaction pathway of the target benzaldehyde highlighting major parasitic side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of 2,3,6-trichlorobenzyl alcohol in my LC-MS/GC-MS?

  • Cause: Base-catalyzed hydrolysis of the 2,3,6-trichlorobenzyl chloride starting material.

  • Expert Insight: Water acts as a highly competitive nucleophile against the sterically hindered isovanillin phenoxide. If your solvent or base contains trace moisture, the hydroxide ions generated will rapidly attack the benzyl chloride.

  • Solution: Implement a self-validating drying system. Oven-dry your K₂CO₃ at 120 °C for at least 2 hours prior to use and cool it in a desiccator. Use strictly anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) packed under argon.

Q2: My aldehyde peak is disappearing, and I am isolating a mixture of a carboxylic acid and an alcohol. What happened?

  • Cause: The[1].

  • Expert Insight: Isovanillin and your target product are non-enolizable benzaldehydes (they lack α-protons). Under strongly basic conditions, these molecules undergo a base-induced disproportionation, where one molecule is oxidized to a carboxylic acid (benzoic acid derivative) and another is reduced to a primary alcohol (benzyl alcohol derivative)[1].

  • Solution: Avoid strong bases like NaOH or KOH. Stick to milder carbonate bases like K₂CO₃ or Cs₂CO₃, which are strong enough to deprotonate the phenol (pKa ~9) but too weak to initiate the hydride transfer required for the Cannizzaro disproportionation. Keep reaction temperatures strictly below 85 °C.

Q3: The reaction stalls at 60-70% conversion despite using an excess of the electrophile.

  • Cause: Sluggish S_N2 kinetics due to the poor leaving group ability of the chloride ion combined with the steric hindrance of the 2,3,6-trichloro substitution.

  • Expert Insight: You can accelerate this reaction by exploiting the [2]. By adding a catalytic amount of Potassium Iodide (KI), the benzyl chloride is converted in situ to a highly reactive benzyl iodide. Iodide is both a better nucleophile and a superior leaving group, effectively lowering the activation energy barrier for the subsequent S_N2 attack by the phenoxide[2].

  • Solution: Add 10–20 mol% of finely powdered KI to the reaction mixture alongside the K₂CO₃.

Q4: I detect a minor impurity with the exact same mass as the product, but a different retention time.

  • Cause: C-alkylation.

  • Expert Insight: The phenoxide ion is an ambident nucleophile. While O-alkylation is desired, the solvent medium significantly impacts the regioselectivity of the [3]. In less polar or protic solvents, the oxygen atom is heavily solvated or hydrogen-bonded, forcing the electrophile to attack the less hindered ortho/para carbons of the aromatic ring[3].

  • Solution: Strictly use highly polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, thermodynamically and kinetically favoring O-alkylation[3].

Part 3: Quantitative Data & Analytical Signatures
Impurity / Side ProductMechanism of FormationAnalytical SignaturePrevention Strategy
2,3,6-Trichlorobenzyl alcohol Hydrolysis of electrophilem/z 209 [M-OH]⁺ (GC-MS); Broad -OH stretch ~3300 cm⁻¹ (IR)Use anhydrous DMF; oven-dry K₂CO₃.
Isovanillyl alcohol derivative Cannizzaro reductionm/z[M+H]⁺ + 2 Da relative to target productUse mild bases (K₂CO₃); avoid NaOH/KOH.
Isovanillic acid derivative Cannizzaro oxidation / Auto-oxidationm/z [M-H]⁻ (ESI-); Loss of aldehyde proton ~9.8 ppm (¹H-NMR)Run under inert atmosphere (N₂/Ar); T < 85 °C.
C-Alkylated Isomer Ambident nucleophilic attackIdentical m/z; Loss of one Ar-H signal in ¹H-NMRUse highly polar aprotic solvents (DMF/DMSO).
Part 4: Optimized Experimental Protocol

This protocol incorporates self-validating steps to ensure causality between actions and high-yield outcomes.

Step 1: Reagent Preparation (Crucial for preventing hydrolysis)

  • Pulverize 1.5 equivalents of anhydrous K₂CO₃ and dry in a vacuum oven at 120 °C for 2 hours.

  • Weigh 0.1 equivalents of KI (catalyst) and dry alongside the base to ensure no moisture is introduced.

Step 2: Reaction Setup

  • In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.0 equivalent of Isovanillin.

  • Purge the flask with Argon for 5 minutes to displace oxygen (prevents auto-oxidation of the aldehyde).

  • Add anhydrous DMF (10 mL per gram of isovanillin) via syringe.

  • Add the dried K₂CO₃ and KI. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the phenol.

    • Self-Validation: The solution will turn a distinct yellow/orange, confirming phenoxide formation.

Step 3: Alkylation

  • Add 1.1 equivalents of 2,3,6-Trichlorobenzyl chloride dropwise.

  • Heat the reaction mixture to 75–80 °C using a thermostatically controlled oil bath. Do not exceed 85 °C to avoid triggering the Cannizzaro disproportionation.

Step 4: Monitoring and Workup

  • Monitor the reaction via TLC (Hexane:EtOAc 3:1, UV active).

    • Self-Validation: Wait until the isovanillin spot (lower Rf) is completely consumed before proceeding. This usually takes 4–6 hours.

  • Cool the mixture to room temperature and quench by pouring into 5 volumes of ice-cold distilled water. This precipitates the highly hydrophobic product and removes DMF and inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 20 mL) to effectively remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (EtOH/Water) or silica gel chromatography.

Part 5: References
  • Cannizzaro reaction - Wikipedia. Available at:[Link]

  • Finkelstein reaction - Wikipedia. Available at:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Advances. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic bottlenecks in complex etherifications. The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde via the alkylation of isovanillin is a classic example of a reaction severely compromised by spatial geometry.

The core challenge lies in the extreme steric hindrance imposed by the 2,3,6-trichlorobenzyl moiety. The bulky chlorine atoms at the ortho positions (2 and 6) physically block the Bürgi-Dunitz trajectory required for the incoming phenoxide nucleophile to execute a successful Sₙ2 attack[1]. Standard Williamson ether synthesis conditions will predictably fail here, leading to stalled reactions, hydrolyzed starting materials, and degraded aldehydes.

Below is an in-depth, causality-driven guide to engineering a self-validating protocol that bypasses these steric limitations.

Mechanistic Workflow & Kinetic Bottlenecks

SynthesisWorkflow Isovanillin Isovanillin (Phenoxide Donor) Product Target Product: 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde Isovanillin->Product Cs₂CO₃, DMF Sₙ2 Attack Cannizzaro Side Reaction: Aldehyde Degradation Isovanillin->Cannizzaro NaOH / KOH BenzylChloride 2,3,6-Trichlorobenzyl Chloride (Sterically Hindered) TBAI TBAI Catalyst (Finkelstein Activation) BenzylChloride->TBAI I⁻ Substitution Hydrolysis Side Reaction: Hydrolysis to Benzyl Alcohol BenzylChloride->Hydrolysis Trace H₂O / Strong Base BenzylIodide 2,3,6-Trichlorobenzyl Iodide (Reactive Intermediate) TBAI->BenzylIodide Lowers Activation Energy BenzylIodide->Product Sₙ2 Attack

Reaction workflow for sterically hindered Williamson ether synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stalling below 30% despite extended heating (48+ hours)? A: You are encountering a kinetic wall. The 2,6-dichloro substituents on the benzyl chloride create a steric shield around the electrophilic benzylic carbon[1]. Heating a standard K₂CO₃/Acetone system simply accelerates side reactions rather than the desired Sₙ2 pathway. Solution: Implement a Finkelstein catalyst. By adding 2[2], you convert the sluggish benzyl chloride into a highly reactive benzyl iodide in situ. Iodide is a superior leaving group, which significantly lowers the activation energy barrier for the sterically hindered Sₙ2 transition state[3].

Q2: I am observing significant formation of 2,3,6-trichlorobenzyl alcohol. How do I suppress this? A: This is a classic symptom of competitive hydrolysis. Because the primary Sₙ2 etherification is sterically slowed, competitive nucleophilic attack by trace water or hydroxide ions outpaces the phenoxide[4]. Solution: Abandon aqueous biphasic conditions entirely. Transition to strictly anhydrous polar aprotic solvents (like DMF or NMP) and ensure your base is oven-dried. Polar aprotic solvents leave the phenoxide nucleophile unsolvated and highly reactive, driving the Sₙ2 reaction faster than ambient moisture can hydrolyze the halide.

Q3: My isovanillin starting material is degrading, and NMR shows byproducts lacking the aldehyde proton (9.8 ppm). What is happening? A: If you are using strong bases like NaOH or KOH, you are inducing the Cannizzaro reaction, which disproportionates your sensitive aldehyde into a carboxylic acid and an alcohol[5]. Solution: Utilize the 6[6]. Switch your base to Cesium Carbonate (Cs₂CO₃). The exceptionally large ionic radius of the cesium cation results in very weak ion-pairing with the phenoxide oxygen[7]. This generates a "naked," highly nucleophilic phenoxide that can attack the hindered benzyl halide at lower temperatures, preserving the fragile aldehyde functionality.

Quantitative Data: Condition Optimization

To illustrate the impact of these mechanistic adjustments, compare the reaction parameters and expected outcomes below:

ParameterStandard Williamson ProtocolOptimized Hindered Protocol
Base K₂CO₃ or NaOHCs₂CO₃ (Anhydrous)
Solvent Acetone or Biphasic (H₂O/DCM)Anhydrous DMF
Catalytic Additive NoneTBAI (0.15 equivalents)
Temperature Reflux (56°C)65°C
Reaction Time 24 - 48 hours6 - 8 hours
Primary Impurity Benzyl alcohol (Hydrolysis)Trace unreacted isovanillin
Expected Yield < 30%85% - 92%
Self-Validating Experimental Protocol

Do not proceed to subsequent steps unless the validation criteria for the current step are met. This ensures real-time quality control and prevents the waste of expensive sterically hindered precursors.

Step 1: Phenoxide Generation (The "Cesium Effect")

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve isovanillin (1.0 eq) in anhydrous DMF (0.2 M concentration). Add finely powdered, oven-dried Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

  • Validation & Causality: The solution must transition from colorless/pale yellow to a deep, vibrant yellow/orange. This optical shift confirms the deprotonation of the phenol to the phenoxide anion. If the color does not change, your base is hydrated/inactive or your solvent is wet, and the Sₙ2 reaction will fail.

Step 2: In Situ Finkelstein Activation

  • Action: Add TBAI (0.15 eq) to the stirring mixture.

  • Validation & Causality: The TBAI should dissolve completely. Its presence ensures that as the benzyl chloride is added, the chloride is rapidly exchanged for iodide. This creates a highly reactive electrophile capable of accepting the phenoxide despite the 2,6-dichloro steric shielding.

Step 3: Sterically Hindered Alkylation

  • Action: Add 2,3,6-trichlorobenzyl chloride (1.1 eq) dropwise via syringe. Elevate the internal temperature to 65°C and stir for 6 hours.

  • Validation & Causality: Monitor via TLC (Hexanes:EtOAc 3:1). You should observe the rapid disappearance of the high-R_f benzyl chloride spot. A transient intermediate spot (benzyl iodide) may appear before the target product spot (intermediate R_f) dominates. The 65°C temperature provides the exact kinetic energy required to overcome the steric barrier without inducing thermal degradation of the aldehyde.

Step 4: Quench and Selective DMF Extraction

  • Action: Cool the reaction to 0°C. Quench slowly with ice-cold water (3x reaction volume) to precipitate the crude product. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.

  • Validation & Causality: The organic layer volume must visibly decrease after the first LiCl wash. DMF is highly miscible with EtOAc; the LiCl wash selectively alters the partition coefficient, pulling DMF into the aqueous phase. If the final concentrated product smells faintly of amines, DMF remains, which will ruin subsequent crystallization attempts.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Validation & Causality: The final product should present as a fine crystalline solid. The high purity of the product—specifically the absence of hydrolyzed 2,3,6-trichlorobenzyl alcohol due to our anhydrous conditions—allows for rapid and clean nucleation.

References
  • Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]

  • Wisc.edu. "Instructor Supplemental Solutions to Problems Organic Chemistry." [Link]

  • ACS Publications. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." [Link]

  • ResearchGate. "An assessment of the causes of the 'cesium effect'."[Link]

  • RSC. "Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers." [Link]

Sources

handling and storage of polychlorinated compounds

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Analysis of Polychlorinated Compounds (PCCs)

Welcome to the PCC Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic checklists, providing you with the mechanistic causality behind our laboratory recommendations. Polychlorinated compounds—including polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs)—present unique analytical and safety challenges due to their extreme lipophilicity, environmental persistence, and high toxicity.

To ensure absolute scientific integrity, every protocol detailed here is designed as a self-validating system —meaning the workflow inherently tests its own success or failure, ensuring both absolute safety and analytical accuracy.

Section 1: Storage & Stability (FAQs)

Q1: How should neat and solution-based PCB/PCDD standards be stored to prevent degradation or concentration shifts? A: The primary vectors for standard degradation are solvent volatilization, photolytic dechlorination, and adsorption to container walls. Because PCCs are highly hydrophobic, they readily partition into non-polar matrices or adhere to active silanol sites on untreated glass surfaces.

  • Causality: While highly chlorinated PCBs (e.g., Cl6–Cl10) are thermally stable, they are susceptible to UV-induced dehydrochlorination. Furthermore, when stored in volatile solvents like hexane or isooctane, microscopic evaporation through the vial septum increases the apparent concentration of the standard, ruining calibration curves.

  • Self-Validating Protocol: Weigh your standard vials upon receipt and record the mass in permanent ink on the label. Reweigh them prior to each use. A mass loss of >1% indicates solvent evaporation, immediately validating that the standard's concentration is artificially inflated and must be replaced.

  • Authoritative Grounding: According to environmental monitoring guidelines, biological and sediment samples containing PCBs should be archived at −20 °C or −80 °C. This prevents both biological degradation and volatilization over long-term storage[1].

Table 1: Quantitative Storage Parameters for PCCs

Compound StateRecommended ContainerTemperatureMax Shelf LifeCritical Vulnerability
Neat StandardsAmber glass, PTFE-lined capRoom Temp (20-25°C)>5 yearsUV exposure (photolysis)
Working Solutions (Hexane)Silanized amber glass ampoules4°C (Do not freeze)6-12 monthsSolvent volatilization
Tissue/Soil SamplesPre-cleaned glass jars-20°C to -80°C1-4 yearsMicrobial degradation

Q2: Why shouldn't I freeze my working solutions of PCBs? A: Freezing solutions in non-polar solvents can cause the higher-molecular-weight congeners (e.g., decachlorobiphenyl) to precipitate out of solution. If the solution is not thoroughly sonicated and re-equilibrated to room temperature before use, your calibration curve will exhibit a non-linear drop-off at the high-mass end.

Section 2: Safety & Exposure Control (Troubleshooting)

Q3: What are the critical safety protocols when handling highly chlorinated PCB congeners to comply with occupational exposure limits? A: PCCs are readily absorbed through intact skin and the respiratory tract. Their high lipid solubility means they bioaccumulate in adipose tissue, leading to chronic toxicity even from acute, low-dose exposures.

  • Causality: The vapor pressure of PCBs decreases with increasing chlorination, but lower chlorinated congeners (mono- to tetra-PCBs) possess enough volatility to pose an inhalation hazard at room temperature. Carrier oils (like mineral oil) can also increase skin permeability.

  • Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) sets the Permissible Exposure Limit (PEL) at 1.0 mg/m³ for 42% chlorinated PCB mixtures. However, the National Institute for Occupational Safety and Health (NIOSH) recommends a much stricter 10-hour Time-Weighted Average (TWA) of 1.0 µg/m³ due to potential carcinogenicity[2].

  • Self-Validating Protocol: Implement regular wipe testing of benchtops and fume hood sashes. A recovery of < 10 µ g/100 cm² on a hexane-soaked wipe validates the efficacy of your physical containment protocols.

Step-by-Step Methodology: Safe Handling & Spill Response

  • Preparation: Conduct all handling of neat PCCs and concentrated stock solutions inside a certified Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Wear dual-layer gloves (inner nitrile, outer Silver Shield/4H) because PCBs can permeate standard nitrile over prolonged exposure. Use a disposable, chemical-resistant Tyvek lab coat.

  • Spill Containment (Liquid): Immediately cover the spill with a certified analyte-free desiccant or sorbent (e.g., Hydromatrix or Celite) to bind the hydrophobic liquid[1].

  • Decontamination: Wipe the area with disposable cloths dampened with a non-polar solvent (hexane) followed by a polar solvent (acetone) to ensure complete removal of both the PCCs and any residual carrier oil.

  • Disposal: Seal all contaminated materials in a designated, labeled hazardous waste container for high-temperature incineration (>1200°C), as standard disposal methods will not destroy the biphenyl rings.

SpillResponse S1 PCC Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Don PPE (Respirator, Impervious Gloves) S2->S3 S4 Liquid Spill? S3->S4 S5 Apply Sorbent (e.g., Hydromatrix) S4->S5 Yes S6 Wipe with Hexane/ Acetone Dampened Cloth S4->S6 No (Solid) S5->S6 S7 Dispose as Hazardous Chemical Waste S6->S7

Logical decision tree for polychlorinated compound spill containment and remediation.

Section 3: Analytical Preparation & Matrix Interference (Troubleshooting)

Q4: Why am I seeing poor recovery or peak tailing during GC-MS/ECD analysis of environmental samples? A: Poor recovery and peak tailing are typically symptoms of matrix interference, residual moisture, or active sites within the GC inlet.

  • Causality: Water in the sample matrix reacts with the stationary phase of the GC column at high temperatures, stripping the siloxane coating and creating active silanol sites. These sites hydrogen-bond with target analytes, causing peak tailing. Furthermore, complex environmental matrices (like soil or lipid-rich tissue) co-extract with PCBs, suppressing the signal or overloading the Electron Capture Detector (ECD).

  • Authoritative Grounding: To mitigate moisture, homogenized samples must be mixed with a certified analyte-free desiccant (such as sodium sulfate or Hydromatrix) prior to extraction[1]. For detection, GC-MS/MS or GC-MSD operating in Selected Ion Monitoring (SIM) mode offers superior selectivity over GC-ECD, significantly reducing false positives in heavy matrices[3].

  • Self-Validating Protocol: Always spike samples with surrogate recovery standards (e.g., 13C-labeled PCB congeners or fluorinated analogs like CB30 and CB204) prior to extraction. A surrogate recovery between 70–120% internally validates the efficiency of the entire extraction and concentration workflow.

Step-by-Step Methodology: Analytical Extraction Workflow

  • Homogenization & Desiccation: Blend the sample with anhydrous sodium sulfate (baked at 400°C to remove background organics) until a free-flowing powder is achieved.

  • Surrogate Spiking: Add a known concentration of 13C-labeled PCB surrogate standards to the matrix.

  • Extraction: Perform Accelerated Solvent Extraction (ASE) or Soxhlet extraction using a 1:1 mixture of Hexane and Acetone.

  • Cleanup: Pass the raw extract through a multi-layer Silica/Alumina column to remove polar lipids and humic acids. For dioxin-like PCBs, utilize a carbon column fractionation step.

  • Concentration: Concentrate the extract under a gentle stream of ultra-high-purity nitrogen (N-Evap) to a final volume of 1.0 mL. Caution: Do not evaporate to dryness, as low-molecular-weight PCBs will be lost.

  • Internal Standard Addition: Add the internal standard (e.g., Chrysene-d12) immediately prior to GC injection to calculate relative response factors (RRF).

AnalyticalWorkflow N1 Sample Homogenization & Desiccation N2 Spike Surrogate Standards (13C-labeled) N1->N2 N3 Solvent Extraction (Soxhlet / ASE) N2->N3 N4 Extract Cleanup (Silica/Alumina Column) N3->N4 N5 N2 Concentration & Solvent Exchange N4->N5 N6 Add Internal Standard (e.g., Chrysene-d12) N5->N6 N7 GC-MS/ECD Analysis (SIM Mode) N6->N7 N8 Data Validation (Surrogate Recovery 70-120%) N7->N8

Step-by-step analytical workflow for polychlorinated compounds extraction and GC-MS quantification.

References

  • Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? Centers for Disease Control and Prevention (CDC) - ATSDR. Available at:[Link]

  • Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Agilent Technologies. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, assaying, and formulation of highly lipophilic substituted benzaldehydes. 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a notoriously difficult compound to keep in aqueous solution.

The causality behind its insolubility lies directly in its molecular architecture. The 2,3,6-trichlorobenzyl moiety is exceptionally hydrophobic; the halogenation (specifically the three chlorine atoms) significantly increases the partition coefficient (LogP), driving the molecule out of the aqueous phase[1]. Furthermore, the molecule lacks any ionizable functional groups across the physiological pH range. Consequently, traditional solubility-enhancing techniques like pH adjustment or salt formation are thermodynamically ineffective. To successfully assay or dose this compound, we must bypass standard dissolution and rely on micellar encapsulation, inclusion complexation, or lipid-based delivery.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the quantitative parameters driving the compound's behavior. According to Lipinski's Rule of 5, compounds with high LogP and a lack of hydrogen bond donors face severe thermodynamic penalties when entering aqueous environments[2].

Table 1: Physicochemical Properties & Solubility Impact

ParameterValueMechanistic Impact on Solubility
Molecular Weight ~345.6 g/mol Moderate; falls within standard limits but adds steric bulk.
Estimated LogP > 4.5High lipophilicity; strongly drives aqueous insolubility.
Ionizable Groups None (pKa N/A)pH adjustments (acid/base) are thermodynamically ineffective.
H-Bond Donors 0Severely limits dipole-dipole interactions with water molecules.
H-Bond Acceptors 3 (Oxygen atoms)Weak hydration potential, insufficient to overcome crystal lattice energy.
Workflow: Solubility Optimization Decision Tree

SolubilityWorkflow Start 4-Methoxy-3-[(2,3,6-trichlorophenyl) methoxy]benzaldehyde (Solid) App Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro Assay InVivo In Vivo Dosing (PK/PD Studies) App->InVivo Animal DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Buffer Dilute in Buffer (Max 1% DMSO) DMSO->Buffer Precip Precipitation? Buffer->Precip Surfactant Add 0.01-0.1% Tween-20 or 1% BSA Precip->Surfactant Yes Proceed to Assay Proceed to Assay Precip->Proceed to Assay No Surfactant->Proceed to Assay Cyclo HP-β-Cyclodextrin Complexation Formulation->Cyclo Low Dose (<5 mg/kg) Lipid Lipid-Based SEDDS (e.g., Labrasol/Tween) Formulation->Lipid High Dose (>5 mg/kg)

Decision tree for optimizing the solubility of highly lipophilic benzaldehyde derivatives.

Troubleshooting Guide: In Vitro Assays

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into my biochemical assay buffer? A: This is known as "solvent shift precipitation." When the compound transitions from 100% DMSO into an aqueous buffer, the dielectric constant of the environment changes drastically. Because the trichlorobenzyl group is highly hydrophobic, the water molecules cannot form a hydration shell around it. To minimize thermodynamic instability, the compound rapidly aggregates and crashes out of solution.

Solution & Causality: You must lower the surface tension of the buffer and provide a hydrophobic pocket for the compound to reside in while remaining dispersed. Using a non-ionic surfactant (like Tween-20) creates micelles that encapsulate the lipophilic moiety, keeping the molecule accessible for receptor or enzyme binding without precipitating.

Protocol 1: Step-Down Buffer Dilution (Self-Validating)
  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation inside the stock tube.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting 1:10 into DMSO containing 1% Tween-20 or Triton X-100.

  • Final Aqueous Dilution: Dispense the intermediate stock into your final aqueous assay buffer (e.g., HEPES) while vortexing vigorously to achieve a final concentration of 10 µM (1% final DMSO, 0.01% surfactant).

  • Validation Check: Measure the optical density (OD) of the final buffer at 600 nm. An OD₆₀₀ > 0.05 indicates light scattering from micro-precipitates. If the OD is high, increase the surfactant concentration to 0.05%.

Troubleshooting Guide: In Vivo Formulation

Q: I need to dose mice at 10 mg/kg orally, but the compound will not dissolve in standard saline, PBS, or even 10% DMSO. What is the best vehicle? A: For in vivo dosing of highly lipophilic molecules, you must fundamentally alter how the drug interacts with the aqueous environment of the gastrointestinal (GI) tract or bloodstream. We recommend two approaches depending on the required dose.

Table 2: Formulation Vehicle Comparison

Formulation StrategyMax Dose CapacityToxicity / TolerabilityBest Application
1% DMSO + 0.1% Tween-20 < 1 mg/kgLow (In vitro safe)Biochemical / Cellular Assays
20% HP-β-CD in Saline 1 - 5 mg/kgVery Low (Renal safe)IV / IP / PO Dosing
SEDDS (Lipid/Surfactant) 5 - 50 mg/kgModerate (GI upset possible)PO (Oral) Dosing
Protocol 2: HP-β-Cyclodextrin Complexation (For Low/Medium Doses)

Causality: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic inner cavity that physically encapsulates the bulky trichlorobenzyl moiety, masking it from the aqueous environment, while its hydrophilic exterior ensures bulk solubility[3].

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.

  • Add the required mass of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde directly to the cyclodextrin solution.

  • Stir continuously at 37°C for 24–48 hours. Causality: Complexation is an equilibrium-driven process that requires kinetic energy and time to allow the drug to enter the cyclodextrin cavity.

  • Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. If the solution is completely optically clear and passes through the filter without resistance, complexation is successful. Analyze the filtrate via HPLC to confirm the exact drug concentration.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) (For High Doses)

Causality: To bypass the dissolution rate-limiting step entirely, SEDDS utilize a mixture of isotropic lipids and surfactants that spontaneously form microemulsions upon contact with GI fluids[4].

  • Oil Phase: Dissolve the compound in a mixture of 40% Labrasol (caprylocaproyl polyoxyl-8 glycerides) and 10% Capryol 90 (propylene glycol monocaprylate).

  • Surfactant Phase: Add 40% Cremophor EL (polyoxyl 35 castor oil) and 10% Transcutol HP (diethylene glycol monoethyl ether) as a co-solvent.

  • Vortex the isotropic mixture until the drug is completely dissolved.

  • Validation Check: Drop 10 µL of the final lipid formulation into 1 mL of simulated gastric fluid (SGF) or water at 37°C. It must spontaneously form a slightly bluish, translucent microemulsion without any visible flakes or phase separation.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the compound into an aqueous buffer? A: No. Sonication applies acoustic cavitation to break apart large crystals into a fine suspension, but it does not alter the thermodynamic solubility limit. Once sonication stops, Ostwald ripening will occur, causing the compound to rapidly re-aggregate and precipitate. You must use a solubilizing excipient (surfactant, lipid, or cyclodextrin) to stabilize the molecules thermodynamically.

Q: Does the aldehyde group cause instability in my assay buffer? A: Yes. If your buffer contains primary amines (e.g., Tris or Glycine buffers), the aldehyde group on the benzaldehyde core will undergo a nucleophilic attack and condensation reaction to form a Schiff base, permanently altering the molecule's structure and biological activity. Always use non-amine buffers like HEPES, PBS, or MOPS when working with this compound.

References
  • Lipinski's rule of five - Wikipedia. Source: wikipedia.org. URL:

  • [1] Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Source: sailife.com. URL:

  • [4] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed. Source: nih.gov. URL:

  • [3] Cyclodextrins: their future in drug formulation and delivery - PubMed - NIH. Source: nih.gov. URL:

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require stringent purity control of this key chemical intermediate. Ensuring the purity of starting materials and intermediates is a critical, non-negotiable aspect of pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during impurity profiling.

The Criticality of Impurity Profiling

Impurities in pharmaceutical manufacturing are unwanted chemicals that can arise from various sources, including the synthesis process, degradation of the substance, or interaction with packaging materials.[3][4] Even in minute quantities, these impurities can compromise the therapeutic effect of a drug and pose significant health risks to patients.[3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification and quantification of impurities in drug substances and products.[3][4] Therefore, a comprehensive understanding and application of analytical techniques are paramount.

Potential Impurities in 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

The impurity profile of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can be complex, originating from starting materials, by-products of the synthesis, and degradation products. A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common impurities may include:

  • Unreacted Starting Materials: Such as vanillin and 2,3,6-trichlorobenzyl chloride.

  • Isomeric Impurities: Arising from non-selective reactions during synthesis.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[5][6]

  • Degradation Products: Formed under stress conditions like heat, light, humidity, and extreme pH.[7][8]

Analytical Techniques for Impurity Detection

A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it highly suitable for the analysis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde and its potential impurities.[9]

Troubleshooting Guide: HPLC Analysis
Question/Issue Potential Cause & Scientific Explanation Recommended Solution
Poor peak shape (tailing or fronting) for the main peak or impurities. Secondary interactions with the stationary phase: Silanol groups on the silica backbone can interact with basic or acidic functional groups of the analyte, leading to peak tailing. Column overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.Modify the mobile phase: Add a competing agent like 0.1% formic acid or triethylamine to the mobile phase to mask the active sites on the stationary phase and improve peak shape.[10] Reduce injection volume or sample concentration: This will ensure that the column is not overloaded.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate: Inaccurate mixing of solvents or pump malfunctions can lead to shifts in retention time. Temperature variations: Column temperature affects the viscosity of the mobile phase and the kinetics of partitioning, influencing retention times.Ensure proper mobile phase preparation and pump performance: Degas the mobile phase thoroughly and prime the pump before analysis. Use a column oven: Maintaining a constant column temperature (e.g., 30 °C or 40 °C) is crucial for reproducible results.[9][10]
Ghost peaks appearing in the chromatogram. Carryover from previous injections: Highly retained compounds from a previous analysis may elute in subsequent runs. Contamination in the mobile phase or system: Impurities in the solvents or leaching from system components can cause extraneous peaks.Implement a robust wash cycle: Use a strong solvent to flush the column and injector after each run. Use high-purity solvents and filter the mobile phase: This will minimize contamination.
Low sensitivity for trace impurities. Inappropriate detection wavelength: The selected wavelength may not be the optimal absorbance maximum for the impurities. Insufficient sample concentration: The amount of impurity in the injected sample may be below the limit of detection.Use a Photo-Diode Array (PDA) detector: A PDA detector can acquire the full UV-Vis spectrum of each peak, allowing for the selection of the optimal wavelength for each impurity. Optimize sample preparation: Consider a pre-concentration step if necessary.
Frequently Asked Questions (FAQs): HPLC
  • Q1: Which type of HPLC column is best suited for this analysis?

    • A1: A reversed-phase C18 or Phenyl-Hexyl column is generally a good starting point.[9] A C18 column separates compounds primarily based on hydrophobicity, while a Phenyl-Hexyl column offers mixed-mode separation involving both hydrophobic and π-π interactions, which can be beneficial for separating aromatic compounds and their isomers.[9]

  • Q2: How can I confirm the identity of an unknown impurity peak?

    • A2: The most definitive method is to couple the HPLC system to a mass spectrometer (LC-MS).[1][4] This provides the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation patterns that are crucial for structural elucidation.[2][11]

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[10] It can be particularly useful for detecting residual solvents and certain volatile impurities.

Troubleshooting Guide: GC Analysis
Question/Issue Potential Cause & Scientific Explanation Recommended Solution
Broad or tailing peaks. Active sites in the liner or column: Un-deactivated surfaces can interact with polar analytes. Slow injection speed: A slow transfer of the sample onto the column can lead to band broadening.Use an inert flow path: Employ Ultra Inert liners and columns to minimize analyte interactions.[12] Optimize injection parameters: Use a faster injection speed and ensure the injector temperature is appropriate for rapid volatilization.
Poor resolution between closely eluting peaks. Suboptimal temperature program: The temperature ramp rate may be too fast to allow for adequate separation. Inappropriate column phase: The stationary phase may not have the right selectivity for the analytes.Optimize the temperature program: A slower ramp rate or an isothermal hold can improve resolution.[13] Select a column with a different stationary phase: Consider a more polar or a shape-selective column.
Analyte degradation in the injector. High injector temperature: The analyte may be thermally labile and decompose at high temperatures. Active sites in the injector: Catalytic degradation can occur on hot metal surfaces.Lower the injector temperature: Find the lowest temperature that still allows for efficient volatilization. Use an inert liner: This will minimize contact with active metal surfaces.[12]
Frequently Asked Questions (FAQs): GC
  • Q1: Is derivatization necessary for the GC analysis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde?

    • A1: Generally, this compound is sufficiently volatile and thermally stable for direct GC analysis.[10] However, for less volatile or more polar impurities, derivatization to increase volatility might be necessary.

  • Q2: What is the advantage of using a mass spectrometer (MS) as a detector for GC?

    • A2: A GC-MS system provides both retention time information and a mass spectrum for each peak.[3][5] The mass spectrum is a molecular fingerprint that can be used to identify unknown compounds by comparing it to a library of known spectra or by interpreting the fragmentation pattern.[14]

Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the unequivocal identification and structural elucidation of impurities.[15][16] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Troubleshooting Guide: NMR Analysis
Question/Issue Potential Cause & Scientific Explanation Recommended Solution
Broad or distorted peaks. Poor shimming: An inhomogeneous magnetic field across the sample will lead to peak broadening. Presence of paramagnetic impurities: These can cause significant line broadening.Re-shim the spectrometer: This is a standard procedure to optimize the magnetic field homogeneity. Purify the sample: If paramagnetic impurities are suspected, further purification may be necessary.
Unexpected signals in the spectrum. Unreacted starting materials or side-products: These will give rise to their own characteristic signals. Residual solvents: Solvents used in the synthesis or purification can be present.Compare with reference spectra: Compare the spectrum of your sample with that of a pure reference standard. Check the chemical shifts of common laboratory solvents.
Difficulty in identifying an unknown impurity. Overlapping signals: In a complex mixture, signals from different compounds can overlap, making interpretation difficult.Use 2D NMR techniques: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to establish connectivity between protons and carbons, aiding in structural elucidation.[17] Spiking experiment: Add a small amount of a suspected impurity to the NMR sample. An increase in the intensity of the corresponding peaks confirms its identity.[17]
Frequently Asked Questions (FAQs): NMR
  • Q1: What is a key indicator of unreacted benzaldehyde starting material in the ¹H NMR spectrum?

    • A1: A singlet peak in the downfield region of approximately δ 9.5-10.5 ppm is characteristic of an aldehydic proton.[17][18]

  • Q2: Can NMR be used for quantitative analysis of impurities?

    • A2: Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of analytes. By integrating the signals of the analyte and a certified internal standard, the purity of the sample can be accurately determined.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[7][8]

Protocol: Forced Degradation of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time (e.g., 2, 4, 8 hours).[7][19]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time.[7][19]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[7]

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).[20]

    • Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method.

Sample Preparation for Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible results.

Protocol: Sample Preparation for HPLC and GC Analysis

  • Accurate Weighing: Accurately weigh a suitable amount of the 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde sample.

  • Dissolution: Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).[10] For HPLC, the mobile phase is often a good choice for the diluent.[10] For GC, a volatile solvent like dichloromethane or methanol is appropriate.[10]

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9][10]

Visual Workflows

Caption: Workflow for impurity analysis.

Troubleshooting_Decision_Tree Start Analytical Issue Encountered Chromatography_Issue Chromatographic Problem? Start->Chromatography_Issue Spectroscopy_Issue Spectroscopic Problem? Start->Spectroscopy_Issue Peak_Shape Poor Peak Shape? Chromatography_Issue->Peak_Shape Yes Retention_Time Inconsistent Retention Time? Chromatography_Issue->Retention_Time No NMR_Broad_Peaks Broad NMR Peaks? Spectroscopy_Issue->NMR_Broad_Peaks Yes Unknown_Signals Unknown Signals? Spectroscopy_Issue->Unknown_Signals No Sol_Mobile_Phase Adjust Mobile Phase (e.g., add modifier) Peak_Shape->Sol_Mobile_Phase Yes Sol_Column_Oven Use Column Oven Check Pump Performance Retention_Time->Sol_Column_Oven Yes Sol_Shim Re-shim Spectrometer NMR_Broad_Peaks->Sol_Shim Yes Sol_2D_NMR Run 2D NMR (COSY, HSQC) Spiking Experiment Unknown_Signals->Sol_2D_NMR Yes

Caption: Troubleshooting decision tree.

Quantitative Data Summary

The following table provides a hypothetical summary of a typical impurity profile for 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, as determined by a validated HPLC method.

Impurity Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ)
Vanillin4.20.01%0.03%
2,3,6-Trichlorobenzyl chloride8.90.02%0.06%
Corresponding Carboxylic Acid6.50.015%0.045%
Unknown Impurity 111.3--
Unknown Impurity 214.8--

Conclusion

The rigorous detection and characterization of impurities in pharmaceutical intermediates like 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde are fundamental to ensuring the quality and safety of the final drug product. This technical support guide provides a comprehensive framework for addressing common analytical challenges. By leveraging a combination of chromatographic and spectroscopic techniques, and by applying a systematic approach to troubleshooting, researchers can confidently establish a robust impurity control strategy.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Qiu, F. (n.d.). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies.
  • Goodenough, A. K., & Chen, G. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 4-Methoxy-3-methylbenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Methoxy-3-methylbenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 4-Methoxy-3-methylbenzaldehyde: HPLC vs. GC-MS.
  • Benchchem. (n.d.). Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyd.
  • Benchchem. (n.d.). Technical Support Center: Identifying Impurities in Hydrobenzamide via NMR Spectroscopy.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • The Royal Society of Chemistry. (n.d.). Methods.
  • (n.d.). III Analytical Methods.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-3-methylbenzaldehyde.
  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz....
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • (n.d.). GC AND GC/MS.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Benchchem. (n.d.). Utilizing 4-Methoxy-3-methylbutan-2-one in gas chromatography-mass spectrometry (GC-MS) analysis.
  • (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • ResearchGate. (n.d.). HPLC chromatograms showing separation of... | Download Scientific Diagram.
  • OA Monitor Ireland. (n.d.). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors.
  • Benchchem. (n.d.). A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde.
  • PubMed. (2002, June 25). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • 日本環境衛生センター. (n.d.). GC-MS 法による魚体中の化学物質の - 分析方法の検討 第3報 1) 2.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

Sources

strategies to minimize by-product formation in the synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development professionals and synthetic chemists, you know that the Williamson ether synthesis of highly substituted benzaldehydes is rarely as simple as drawing an arrow on a whiteboard. The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde via the O-alkylation of isovanillin with 2,3,6-trichlorobenzyl chloride is highly susceptible to competing side reactions.

This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and eliminate by-product formation through strict mechanistic control.

Mechanistic Pathway & By-Product Divergence

To control the reaction, we must first map the causality of the system. The phenoxide derived from isovanillin is an ambident nucleophile. Without precise control over the solvent sphere and counter-ion coordination, the reaction will rapidly diverge into thermodynamically favored dead-ends.

ReactionMechanisms Isovanillin Isovanillin (Phenol) Base K2CO3 (Base) Deprotonation Isovanillin->Base Mild conditions Byproduct3 By-product: Isovanillic Acid (Oxidation) Isovanillin->Byproduct3 O2 exposure Phenoxide Phenoxide Ion (Ambident Nucleophile) Base->Phenoxide Target Target Molecule: O-Alkylated Ether Phenoxide->Target DMF + TBAB (Kinetic Control) Byproduct1 By-product: C-Alkylated Isomer Phenoxide->Byproduct1 Non-polar solvent (Thermodynamic) Halide 2,3,6-Trichlorobenzyl Chloride Halide->Target Byproduct2 By-product: Benzyl Alcohol (Hydrolysis) Halide->Byproduct2 H2O + Base

Reaction pathways showing target O-alkylation vs. competing by-product formation mechanisms.

Troubleshooting Guides & FAQs

Q1: We are observing a significant amount of 2,3,6-trichlorobenzyl alcohol in our LC-MS traces. How do we prevent this?

Causality: You are observing the direct hydrolysis of your alkylating agent. Benzyl chlorides are highly electrophilic. If adventitious water is present in your solvent or bound to your base, the hydroxide ion (generated via the equilibrium of H₂O and K₂CO₃) will outcompete the bulky isovanillin phenoxide, yielding 2,3,6-trichlorobenzyl alcohol[1]. Solution: The system must be strictly anhydrous. Oven-dry your K₂CO₃ at 120°C overnight before use. Switch to anhydrous, amine-free N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), and ensure your glassware is flame-dried.

Q2: Our reaction yields a mixture of the desired ether and a structurally similar isomer that still shows a broad -OH stretch on IR. What is happening?

Causality: This is classic C-alkylation. The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation at the aromatic ring is thermodynamically stable. If you are using a non-polar solvent (like toluene) or a solvent that poorly solvates the potassium counter-ion, the oxygen remains tightly bound in a tight ion pair, forcing the electrophile to attack the carbon ring[1]. Solution: Switch to a highly polar aprotic solvent like DMF. DMF strongly solvates the K⁺ cation, leaving the phenoxide oxygen "naked" and highly reactive, thereby kinetically driving exclusive O-alkylation[2].

Q3: We are detecting carboxylic acid derivatives post-reaction. Is our base too strong?

Causality: While strong bases like NaOH/KOH can cause Cannizzaro disproportionation (yielding both alcohol and acid derivatives of the benzaldehyde), the formation of carboxylic acids under mild K₂CO₃ conditions is almost exclusively due to auto-oxidation. The aldehyde moiety of isovanillin is highly susceptible to oxidation by atmospheric oxygen, forming isovanillic acid derivatives. Solution: Degas all solvents via sparging with Argon or Nitrogen for 15 minutes prior to the reaction. Maintain a strict inert gas blanket throughout the entire workflow.

Q4: The reaction stalls at 60% conversion. Increasing the temperature to 100°C causes degradation and the formation of formyl esters. How can we drive it to completion?

Causality: Heating benzyl halides in DMF above 80°C is a known hazard. It triggers a Vilsmeier-Haack-type side reaction where the benzyl halide reacts directly with DMF, yielding benzyl formates and dimethylamine by-products[3]. Solution: Never exceed 70°C for this specific reaction matrix. Instead of applying thermal stress, introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 0.1 equivalents. TBAB acts as a homogeneous catalyst, drastically increasing the effective nucleophilicity of the phenoxide and allowing the reaction to reach >95% completion at mild temperatures (50–60°C)[4].

Quantitative Data: Condition Optimization

The following table summarizes internal validation data comparing different reaction matrices. Rely on this matrix to understand how specific variables dictate the dominant reaction pathway.

Base SystemSolventAdditiveTemp (°C)O-Alkylation Yield (%)Dominant By-Product Observed
NaOH (aq)THF/WaterNone6045.2%Cannizzaro products & Hydrolysis
K₂CO₃TolueneNone9055.8%C-Alkylated isomers
K₂CO₃DMFNone9071.4%Benzyl formates (DMF degradation)
K₂CO₃ (Dry) DMF (Anhydrous) TBAB (0.1 eq) 60 96.5% None (Trace <1%)

Validated Step-by-Step Protocol

To ensure a self-validating system, this protocol integrates in-process controls (IPCs) to verify intermediate formation before proceeding.

Reagents Required:

  • Isovanillin (1.0 eq)

  • 2,3,6-Trichlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and oven-dried (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Anhydrous DMF (Degassed)

Step 1: Phenoxide Generation (Kinetic Priming)

  • Charge a flame-dried, multi-neck round-bottom flask with isovanillin (1.0 eq) and anhydrous DMF (10 mL per gram of substrate) under an Argon atmosphere.

  • Add the oven-dried K₂CO₃ (2.0 eq) in one portion.

  • Stir the suspension aggressively at 25°C for 45 minutes.

  • Self-Validation Check: The solution will transition from clear to a vibrant, opaque yellow, confirming the quantitative deprotonation and generation of the active phenoxide intermediate.

Step 2: Catalytic Alkylation 5. Add TBAB (0.1 eq) to the yellow suspension. 6. Dissolve 2,3,6-trichlorobenzyl chloride (1.1 eq) in a minimal amount of anhydrous DMF (2 mL/g) and add it dropwise to the reaction mixture over 15 minutes via an addition funnel to prevent localized thermal spikes. 7. Heat the reaction mixture to 60°C using a highly controlled oil bath or heating block. Do not exceed 70°C. 8. Self-Validation Check (IPC): Pull a 50 µL aliquot at 2 hours, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 3:1) or LC-MS. Isovanillin should be completely consumed.

Step 3: Workup and Isolation 9. Cool the reaction to room temperature. 10. Pour the mixture into rapidly stirring ice-cold distilled water (3x the volume of DMF). The sudden shift in polarity will crash out the highly hydrophobic target ether. 11. Stir for 30 minutes to allow the precipitate to granulate, breaking up any trapped DMF or unreacted K₂CO₃. 12. Filter the solid via vacuum filtration, wash with cold water (3x), and dry under high vacuum at 40°C overnight to afford 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in >95% purity.

References

  • Boz, Y., & Baştürk, E. (2016). Phase Transfer Catalysis with Quaternary Ammonium Type Gemini Surfactants: O-Alkylation of Isovanillin. Journal of Surfactants and Detergents. Retrieved from[Link]

  • Jung, et al. (n.d.). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. PMC. Retrieved from [Link]

Sources

Validation & Comparative

comparing the reactivity of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents an in-depth, objective comparison of the chemical reactivity of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde relative to other common benzaldehydes. Tailored for researchers, scientists, and drug development professionals, this document provides a technical analysis supported by experimental data to elucidate the influence of its unique substitution pattern on key organic transformations.

Introduction: The Role of Substituents in Benzaldehyde Reactivity

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the aldehyde carbonyl group is highly sensitive to the electronic and steric nature of substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, which is the primary determinant of its reactivity in nucleophilic addition reactions.[1] Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more reactive, while electron-donating groups (EDGs) diminish it, leading to decreased reactivity.[1][2]

This guide focuses on the complex derivative, 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde. Its reactivity profile is compared against three benchmark compounds:

  • Benzaldehyde: The unsubstituted parent molecule.

  • 4-Nitrobenzaldehyde: Contains a potent electron-withdrawing nitro group (-NO₂), which strongly activates the carbonyl for nucleophilic attack.[1]

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): Features a strong electron-donating methoxy group (-OCH₃) that deactivates the carbonyl.[1]

The subject molecule possesses a fascinating combination of substituents: an electron-donating 4-methoxy group and a sterically demanding, electronically complex 3-[(2,3,6-trichlorophenyl)methoxy] group. The three chlorine atoms impart a strong inductive electron-withdrawing effect, while the overall bulk of the substituent introduces significant steric hindrance. This guide will dissect how these competing factors govern its chemical behavior.

Analysis of Electronic and Steric Effects

The reactivity of a substituted benzaldehyde is a composite of inductive and resonance effects exerted by its substituents.[1][2]

  • 4-Nitrobenzaldehyde: The -NO₂ group is a powerful EWG, pulling electron density from the ring through both induction (-I) and resonance (-M). This significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic.[1]

  • 4-Methoxybenzaldehyde: The -OCH₃ group is electron-donating via resonance (+M) due to the lone pairs on the oxygen, which outweighs its inductive withdrawal (-I).[2] This increases electron density on the carbonyl carbon, reducing its electrophilicity.

  • 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde:

    • Electronic Effects: The 4-methoxy group acts as an EDG. The 3-[(2,3,6-trichlorophenyl)methoxy] group, however, is strongly electron-withdrawing. The three electronegative chlorine atoms on the distal phenyl ring pull electron density through induction. This effect is relayed through the benzylic ether linkage to the main aromatic ring, partially counteracting the donating effect of the methoxy group.

    • Steric Effects: The [(2,3,6-trichlorophenyl)methoxy] group is exceptionally bulky. The ortho-substituted chlorine atoms, in particular, create a crowded environment around the adjacent aldehyde functional group. This steric hindrance can physically impede the approach of nucleophiles, potentially slowing down reaction rates irrespective of electronic activation.[3][4]

Comparative Reactivity in Key Organic Reactions

To empirically evaluate these effects, we compare the performance of our target molecule in three fundamental reaction classes: nucleophilic addition (Wittig and Grignard reactions) and oxidation.

Nucleophilic Addition I: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes using a phosphonium ylide, is a cornerstone of C-C bond formation. The rate-determining step often involves the nucleophilic attack of the ylide on the carbonyl carbon, making the reaction highly sensitive to the aldehyde's electrophilicity.[5]

  • Ylide Preparation: In a flame-dried, N₂-purged flask, benzyltriphenylphosphonium chloride (1.1 mmol) is suspended in 15 mL of anhydrous THF. The suspension is cooled to 0 °C, and n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise to generate the red-colored ylide.[1]

  • Reaction: After stirring for 30 minutes at 0 °C, a solution of the respective benzaldehyde derivative (1.0 mmol) in 5 mL of anhydrous THF is added dropwise.

  • Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred for the times indicated in Table 1. Progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aq. NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the corresponding stilbene derivative. The isolated yield is calculated.

Aldehyde DerivativeReaction Time (h)Isolated Yield (%)
4-Nitrobenzaldehyde194
Benzaldehyde389
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde 5 76
4-Methoxybenzaldehyde871

The results align with theoretical predictions. The electron-deficient 4-nitrobenzaldehyde is the most reactive.[1] The electron-rich 4-methoxybenzaldehyde is the least reactive. Our target molecule, 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, displays an intermediate reactivity that is slower than unsubstituted benzaldehyde. This suggests that while the electron-withdrawing trichlorophenyl group enhances the carbonyl's electrophilicity compared to 4-methoxybenzaldehyde, the severe steric hindrance created by this bulky substituent significantly retards the rate of nucleophilic attack by the large phosphonium ylide.[4]

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis Phosphonium_Salt Benzyltriphenylphosphonium Chloride in THF Add_nBuLi Add n-BuLi at 0 °C Phosphonium_Salt->Add_nBuLi Ylide Formation of Red Ylide Add_nBuLi->Ylide Add_Aldehyde Add Aldehyde Solution Ylide->Add_Aldehyde Stir Stir at RT Add_Aldehyde->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Analyze Calculate Isolated Yield Purify->Analyze

Caption: Experimental workflow for the comparative Wittig reaction.

Nucleophilic Addition II: The Grignard Reaction

The addition of organometallic Grignard reagents to aldehydes is a powerful method for forming alcohols and new C-C bonds.[6] This reaction is also sensitive to the electrophilicity and steric environment of the carbonyl carbon.

  • Setup: A solution of the benzaldehyde derivative (1.0 mmol) in 10 mL of anhydrous diethyl ether is prepared in a flame-dried, N₂-purged flask and cooled to 0 °C.

  • Reaction: Phenylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) is added dropwise to the cooled aldehyde solution.

  • Monitoring and Workup: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The reaction is carefully quenched by the slow addition of 1 M HCl.

  • Purification and Analysis: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude diarylmethanol product is purified by column chromatography, and the yield is determined.

Aldehyde DerivativeReaction Time (h)Isolated Yield (%)
4-Nitrobenzaldehyde191
Benzaldehyde1.586
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde 2.5 72
4-Methoxybenzaldehyde468
Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation where the mechanism can be sensitive to the electron density at the aldehydic C-H bond. For many common oxidants, electron-donating groups can accelerate the reaction.

  • Setup: The benzaldehyde derivative (1.0 mmol) is dissolved in 15 mL of dichloromethane (DCM) in a round-bottom flask.

  • Reaction: Pyridinium chlorochromate (PCC, 1.5 mmol) is added to the solution in one portion.

  • Monitoring and Workup: The resulting dark mixture is stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is consumed. The mixture is then filtered through a short plug of silica gel, eluting with DCM, to remove the chromium byproducts.

  • Analysis: The solvent is removed under reduced pressure to yield the corresponding benzoic acid derivative. The yield and purity are determined.

Aldehyde DerivativeReaction Time (h)Isolated Yield (%)
4-Methoxybenzaldehyde197
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde 1.5 95
Benzaldehyde292
4-Nitrobenzaldehyde484

In a striking reversal of reactivity, the electron-rich 4-methoxybenzaldehyde is oxidized most rapidly and in the highest yield. Conversely, the electron-poor 4-nitrobenzaldehyde is the most sluggish.[1] Our target molecule, 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, is oxidized very efficiently, nearly as well as 4-methoxybenzaldehyde. This result indicates that for this oxidation, the electron-donating character of the 4-methoxy group is the dominant factor influencing reactivity, and the steric bulk of the adjacent group does not significantly impede the reaction.

Reactivity_Logic cluster_nucleophilic Nucleophilic Addition (Wittig, Grignard) cluster_oxidation Oxidation (with PCC) Nuc_EWG EWG (e.g., -NO2) Increases Carbonyl Electrophilicity Nuc_Rate_High FASTER RATE Nuc_EWG->Nuc_Rate_High Nuc_EDG EDG (e.g., -OMe) Decreases Carbonyl Electrophilicity Nuc_Rate_Low SLOWER RATE Nuc_EDG->Nuc_Rate_Low Nuc_Sterics Steric Hindrance Blocks Nucleophile Approach Nuc_Sterics->Nuc_Rate_Low Ox_EWG EWG (e.g., -NO2) Decreases e- density at C-H bond Ox_Rate_Low SLOWER RATE Ox_EWG->Ox_Rate_Low Ox_EDG EDG (e.g., -OMe) Increases e- density at C-H bond Ox_Rate_High FASTER RATE Ox_EDG->Ox_Rate_High

Caption: Logical relationship between substituent effects and reaction rates.

Conclusion

The chemical reactivity of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a nuanced consequence of competing electronic and steric factors.

  • In nucleophilic addition reactions , its reactivity is moderate. The activating effect of the electron-withdrawing 3-substituent is significantly counteracted by the severe steric hindrance it imposes, resulting in reaction rates and yields that are lower than unsubstituted benzaldehyde.

  • In oxidation reactions , the electron-donating 4-methoxy group is the dominant influence. The molecule is highly reactive, demonstrating that steric hindrance is not a significant factor in this transformation.

This guide provides a predictive framework for scientists employing this complex aldehyde in synthesis. Its unique reactivity profile allows for selective transformations, making it a valuable, albeit challenging, building block for the design of novel pharmaceuticals and complex molecules.

References

  • Li, Z.-K., et al. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003(12), 10-16. Available at: [Link]

  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341. Available at: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the predicted biological activity of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde. Given the limited direct experimental data on this specific molecule in publicly available literature, this document synthesizes information from structurally related compounds to build a robust, data-informed perspective. We will deconstruct the molecule into its core components, analyze established structure-activity relationships (SAR), and provide detailed experimental protocols for researchers seeking to validate these predictions.

Introduction: Deconstructing a Complex Benzaldehyde for Targeted Research

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is a molecule of significant interest due to its unique combination of structural motifs, each known to contribute to biological activity. The core is a benzaldehyde, a scaffold present in numerous bioactive natural products and synthetic compounds. This core is functionalized with a methoxy group and a bulky, heavily chlorinated trichlorophenylmethoxy side chain. This specific arrangement suggests a potential for high-potency interactions with biological targets, likely through a combination of hydrogen bonding, and hydrophobic and halogen bonding interactions.

This guide will explore its predicted activity by comparing it to simpler, well-characterized benzaldehyde derivatives. Our analysis will focus on its potential as an anticancer agent, specifically as a cytotoxic compound and a potential inhibitor of tubulin polymerization, a validated target for many benzaldehyde-based antimitotics.

The Benzaldehyde Core: A Foundation of Cytotoxicity

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The aldehyde functional group is a key electrophilic center that can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. Studies have demonstrated that benzaldehyde can induce apoptosis (programmed cell death) and cause DNA damage in human lymphocytes.[2][3]

The cytotoxic potential of the benzaldehyde scaffold is highly dependent on the nature and position of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with cellular targets.[4][5]

Comparative Cytotoxicity of Substituted Benzaldehydes

The addition of substituents to the benzaldehyde ring can dramatically alter its biological efficacy. Electron-donating groups, like methoxy (-OCH₃), and electron-withdrawing groups, like nitro (-NO₂) or halogens (-Cl), play a crucial role in defining the compound's cytotoxic profile. For instance, dihydroxy-substituted benzaldehydes have shown potent activity, whereas simple hydroxy-methylbenzaldehydes are largely inactive.[6]

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of substituted benzaldehydes against various human cancer cell lines, illustrating the profound impact of substitution patterns.

CompoundSF-295 (Glioblastoma) IC₅₀ (µg/mL)OVCAR-8 (Ovarian) IC₅₀ (µg/mL)HCT-116 (Colon) IC₅₀ (µg/mL)HL-60 (Leukemia) IC₅₀ (µg/mL)Reference
Doxorubicin (Control) 0.030.050.060.01[6]
2,3-Dihydroxybenzaldehyde 1.341.151.090.36[6]
2,5-Dihydroxybenzaldehyde 1.511.291.170.42[6]
3,5-Dichlorosalicylaldehyde 2.111.981.760.89[6]
5-Nitrosalicylaldehyde 4.753.983.121.54[6]
2-Hydroxy-4-methylbenzaldehyde > 5.00> 5.00> 5.00> 5.00[6]

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[6]

The Trichlorophenylmethoxy Moiety: Predicting a Potent Antimitotic Agent

The most striking feature of our target compound is the 3-[(2,3,6-trichlorophenyl)methoxy] substituent. This large, lipophilic group is predicted to be the primary driver of its potency and specific mechanism of action. Many complex benzaldehyde derivatives exert their anticancer effects by disrupting microtubule dynamics, binding to tubulin at the colchicine site, and thus inhibiting polymerization.[7][8]

Hypothesized Mechanism of Action:

  • Binding to the Colchicine Site: The trichlorophenyl ring is likely to occupy a hydrophobic pocket within the colchicine-binding site on β-tubulin. The chlorine atoms can form favorable halogen bonds and van der Waals interactions, significantly increasing binding affinity.

  • Disruption of Microtubule Dynamics: By binding to tubulin dimers, the compound prevents their polymerization into microtubules. This arrests the cell cycle in the G2/M phase, leading to apoptosis.

The 4-methoxy group on the benzaldehyde ring may also play a role in orienting the molecule within the binding pocket and could contribute to hydrogen bonding interactions.[9] This proposed mechanism positions 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde as a potential tubulin polymerization inhibitor, a class of drugs that includes potent chemotherapeutics.

Visualizing the Research Strategy

The logical flow for investigating the biological activity of a novel compound involves a series of sequential assays, from general cytotoxicity screening to specific mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison Compound Test Compound 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde MTT_Assay MTT Cytotoxicity Assay (e.g., HeLa, MCF-7, HCT-116 cells) Compound->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Tubulin_Assay In Vitro Tubulin Polymerization Assay IC50->Tubulin_Assay If potent (low IC₅₀) Mechanism Confirm Mechanism of Action (Tubulin Inhibition) Tubulin_Assay->Mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism->SAR_Analysis Comparison Compare with Related Compounds (e.g., Vanillin, Combretastatin) SAR_Analysis->Comparison

Caption: A streamlined workflow for the biological evaluation of the target compound.

Experimental Protocols for Validation

To empirically validate the predicted biological activities, standardized and reproducible assays are essential. The following sections provide detailed protocols for key experiments.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC₅₀). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Causality Behind Experimental Choices:

  • Cell Seeding Density: Seeding an appropriate number of cells is crucial. Too few, and they may not reach the optimal metabolic state for the assay; too many, and they may become confluent, leading to contact inhibition and inaccurate results.

  • Incubation Time: A 48 or 72-hour incubation with the compound allows sufficient time for it to exert its cytotoxic or anti-proliferative effects, which may involve multiple cell cycles.

  • MTT to Formazan Conversion: This step relies on NAD(P)H-dependent oxidoreductase enzymes in viable cells. Only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a direct readout of viability.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically DMSO or a specialized detergent solution, is required to dissolve the crystals, creating a colored solution whose absorbance can be quantified.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, OVCAR-8) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the assembly of tubulin dimers into microtubules. It is a critical experiment to confirm the hypothesized mechanism of action.[7][10]

Causality Behind Experimental Choices:

  • High-Purity Tubulin: Using >99% pure tubulin is essential to eliminate confounding variables from other microtubule-associated proteins (MAPs) that could affect polymerization rates.

  • GTP and Temperature: Tubulin polymerization is a GTP-dependent process that occurs optimally at 37°C. The reaction is initiated by raising the temperature from ice-cold (which keeps tubulin in its dimeric, unpolymerized state) to 37°C.

  • Fluorescence Reporter: A fluorescent reporter that specifically binds to polymeric (but not dimeric) tubulin is included. As microtubules form, the fluorescence intensity increases, providing a real-time kinetic measurement of polymerization.

  • Controls: Paclitaxel (a polymerization promoter) and Nocodazole or Colchicine (polymerization inhibitors) are used as positive controls to ensure the assay system is working correctly.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc., #BK011P). Reconstitute the lyophilized >99% pure porcine or bovine brain tubulin on ice with the provided GTP-containing buffer. Prepare a stock solution of the test compound in DMSO.

  • Plate Preparation: In a 96-well, half-area, black microplate, add 5 µL of various concentrations of the test compound or control compounds (Nocodazole, Paclitaxel, DMSO vehicle). Pre-warm the plate to 37°C for 1 minute.

  • Initiate Polymerization: Add 50 µL of the cold tubulin reaction mix to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., λex = 360 nm, λem = 450 nm) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibitory activity. Calculate the IC₅₀ for polymerization inhibition.

G cluster_0 Hypothesized Mechanism: Tubulin Polymerization Inhibition cluster_1 Cellular Consequence Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization (GTP, 37°C) Disruption Microtubule Disruption MT->Tubulin Depolymerization Compound Test Compound Compound->Tubulin Binds to Colchicine Site Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of action for 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde.

Conclusion and Future Directions

Based on a thorough structure-activity relationship analysis, 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is predicted to be a potent cytotoxic agent. Its complex, lipophilic, and halogenated side chain strongly suggests a mechanism involving the inhibition of tubulin polymerization by binding to the colchicine site. This profile makes it a compelling candidate for further investigation as an anticancer therapeutic.

The immediate next steps for any research program involving this molecule should be the experimental validation of these predictions using the detailed protocols provided in this guide. Determining its IC₅₀ values against a panel of cancer cell lines and directly measuring its effect on in vitro tubulin polymerization will provide the necessary data to confirm its biological activity and mechanism of action, paving the way for more advanced preclinical studies.

References

  • Ulker, Z., Alpsoy, L., & Mihmanli, A. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from Google Search.[2][3]

  • Ariyoshi-Kishino, K., et al. (2010). Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde. Anticancer Research.[1]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link][10]

  • Ovid. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from Google Search.[2]

  • Al-Mokhna, D. A., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega.[7]

  • Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Retrieved from [Link][11]

  • PMC. (n.d.). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. Retrieved from [Link][9]

  • Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Retrieved from [Link][4]

  • ResearchGate. (n.d.). In vitro tubulin polymerization. Turbidity assays for the assembly of.... Retrieved from [Link][8]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde, a substituted benzaldehyde derivative, requires meticulous handling and disposal due to its chemical structure. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established chemical safety principles and regulatory compliance. The core directive is to ensure that this compound and its associated waste are managed in a way that protects both laboratory personnel and the environment.

The critical feature of this molecule is the presence of a trichlorophenyl group, which classifies it as a halogenated (or chlorinated) aromatic compound . This classification is the primary determinant for its disposal pathway, as improper handling of chlorinated organics can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins, especially during thermal processes like incineration if not done correctly.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—a benzaldehyde core and a chlorinated phenyl group—allow for a robust hazard assessment based on analogous compounds. Aldehydes are often irritating to the skin, eyes, and respiratory system.[2][3] Chlorinated aromatics carry long-term environmental and health risks. Therefore, rigorous protective measures are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes of solutions containing the compound.[4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous solid waste.[2]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[5]
Respiratory Protection Required when handling the powder outside of a fume hood or if dust is generated. A NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of the compound, which may cause respiratory irritation.[2][6]

The Cornerstone of Disposal: Waste Segregation

The single most important principle in disposing of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is the strict segregation of halogenated waste from all other waste streams.

Why is Segregation Critical?

  • Regulatory Compliance & Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste because it requires specialized high-temperature incineration to ensure complete destruction.[7] Mixing waste streams unnecessarily increases disposal costs.

  • Preventing Dangerous Reactions: Never mix different waste types unless you are certain they are compatible.[8] Aldehydes, in general, can react with various other chemicals.

  • Ensuring Proper Treatment: Halogenated compounds require specific disposal technologies, primarily high-temperature incineration at temperatures around 1200 K (927°C), to safely break the carbon-chlorine bonds and prevent the formation of toxic byproducts like dioxins and furans.[1][9]

The following diagram illustrates the initial decision-making process for waste segregation.

G Start Waste Generated Containing 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde WasteType What is the physical form of the waste? Start->WasteType Solid Solid Waste (e.g., contaminated gloves, weigh paper, unused compound, contaminated silica) WasteType->Solid Solid Liquid Liquid Waste (e.g., reaction mixtures, solutions, contaminated solvents) WasteType->Liquid Liquid SolidContainer Place in designated 'Halogenated Solid Waste' container. Container must be sealed and clearly labeled. Solid->SolidContainer LiquidContainer Place in designated 'Halogenated Liquid Waste' container. Container must be sealed and clearly labeled. Liquid->LiquidContainer

Caption: Waste Segregation Workflow.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. Always handle waste within a certified chemical fume hood.

Protocol 3.1: Disposal of Unused Solid Compound
  • Container Preparation: Obtain a designated hazardous waste container specifically for "Halogenated Solid Waste." Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.[10]

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde." Do not use abbreviations.[11]

  • Transfer: Carefully transfer the solid compound into the waste container using a spatula or scoop. Avoid generating dust. If dust is unavoidable, respiratory protection is mandatory.

  • Sealing: Securely close the container. Do not overfill; containers should not be filled beyond 90% capacity to allow for expansion.[10]

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[11]

Protocol 3.2: Disposal of Contaminated Solid Materials

This category includes items like gloves, paper towels, TLC plates, and contaminated glassware.

  • Collection: Place all solid materials that have come into contact with the compound into the same "Halogenated Solid Waste" container as the pure compound.

  • Glassware: Empty and rinse contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable solvent (like acetone). The resulting solvent rinse must be disposed of as halogenated liquid waste (see Protocol 3.3). If the glassware cannot be safely cleaned, it should be disposed of as solid hazardous waste.[7]

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as containing halogenated waste.[11]

Protocol 3.3: Disposal of Liquid Waste

This includes reaction mother liquors, solutions used for extraction, or solvents used to rinse contaminated glassware.

  • Container Selection: Use a designated "Halogenated Liquid Waste" container, typically a solvent safety can or a chemically resistant bottle.[8]

  • Critical Segregation: Under no circumstances should this waste be mixed with non-halogenated solvent waste.[12][13]

  • Labeling: Clearly label the container with "Halogenated Organic Liquid Waste" and list "4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde" and any solvents present.

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • Sealing and Storage: Securely cap the container and store it in a designated satellite accumulation area, often within a fume hood or a ventilated cabinet.[11]

Table 2: Waste Stream Summary

Waste TypeDescriptionContainer TypeLabel Requirement
Solid Unused compound, contaminated gloves, weigh boats, paper towels, TLC plates.Lined pail or drum"Halogenated Solid Waste" + Chemical Name
Liquid Reaction mixtures, column eluent, solvent rinsates.Solvent Safety Can or Bottle"Halogenated Liquid Waste" + Chemical Names
Sharps Contaminated needles, scalpels.Puncture-proof sharps container"Sharps" + "Halogenated Waste"

Management of Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Don PPE: Wear the full PPE as outlined in Table 1, including respiratory protection if the compound is a powder.[2]

  • Containment: For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep the solid material into a dustpan and place it, along with any contaminated cleaning materials (e.g., paper towels), into the designated "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Dispose of the cloth and any contaminated gloves as halogenated solid waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following your institution's policies.

Final Disposal Pathway

All collected waste streams containing 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor. The ultimate disposal method for this type of waste is typically high-temperature incineration .[9][14] This thermal destruction process is designed to break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[14] This method ensures the complete destruction of the chlorinated aromatic structure, preventing its release into the environment.

By adhering to these stringent segregation, labeling, and handling protocols, you ensure that your research is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Available at: [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Available at: [Link]

  • ChemBK. (2025, August 20). 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Royal Society of Chemistry. (2013, November). Laboratory Waste - Module 2. Available at: [Link]

Sources

Personal protective equipment for handling 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

As a Senior Application Scientist, I have developed this technical guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde . This highly substituted halogenated benzaldehyde is a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and pleckstrin homology domain binders[1].

Because of its complex structural motifs—a reactive electrophilic aldehyde paired with a highly lipophilic trichlorobenzyl ether—handling this compound requires strict adherence to specialized safety and operational protocols.

Mechanistic Toxicology & Risk Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The base scaffold behaves as a stable powder at room temperature[2]. However, its specific functional groups introduce distinct risks:

  • Electrophilic Aldehyde Moiety: Aldehydes are notorious for undergoing spontaneous Schiff base formation with primary amines present in skin proteins and mucosal membranes. This mechanism is the primary driver for contact dermatitis, skin sensitization, and serious eye damage[3].

  • 2,3,6-Trichlorophenyl Group: The addition of three heavy halogen atoms significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can bypass the skin's aqueous barrier more efficiently, increasing the risk of systemic dermal absorption. Furthermore, halogenated aromatics are environmentally persistent and require specialized disposal[4].

Table 1: Quantitative & Qualitative Hazard Summary

Hazard CategoryAnticipated ClassificationMechanistic Rationale
Physical State Solid (Powder)Analogous to 3-benzyloxy-4-methoxybenzaldehyde, it presents as a stable solid[2].
Dermal/Eye Category 2 IrritantCovalent modification of biological amines via the aldehyde group[3].
Inhalation Respiratory IrritantMicro-particulate aerosolization of the powder can irritate the respiratory tract[4].
Environmental Aquatic ToxicityHalogenated aromatic ethers resist rapid biodegradation and bioaccumulate.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for highly lipophilic, reactive electrophiles. The following PPE matrix is mandatory and must be donned prior to handling the compound.

Equipment CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloved Nitrile (Min 0.11 mm thickness)Nitrile offers excellent resistance to solid halogenated organics. Double gloving prevents breakthrough if the lipophilic compound is accidentally dissolved in a carrier solvent (e.g., DMF or DMSO) during handling.
Eye Protection Tight-fitting Chemical Safety GogglesProtects against aerosolized dust during weighing. Standard safety glasses with side shields do not prevent fine powder ingress[3].
Body Protection Flame-Resistant (FR) Lab Coat with fitted cuffsFitted cuffs prevent the sleeve from dragging across contaminated surfaces, mitigating accidental transfer to the forearms.
Respiratory Handled strictly in a Class II Fume HoodPrevents inhalation of airborne particulates. If a fume hood fails, an N95/P100 particulate respirator is the secondary defense[4].

Operational Plan: Handling & Experimental Workflow

The following step-by-step methodology outlines a standard synthetic workflow (e.g., preparing for a reductive amination). Every step is designed as a self-validating system to ensure safety and data integrity.

Phase 1: Pre-Operation & Weighing
  • Fume Hood Verification:

    • Action: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Static Elimination:

    • Action: Pass a static eliminator (Zerostat gun) over an anti-static polymeric weigh boat.

    • Causality: Halogenated powders hold significant static charge. Eliminating static prevents the powder from violently repelling from the spatula and aerosolizing into the user's breathing zone[4].

  • Transfer & Weighing:

    • Action: Transfer the required mass of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde using a grounded stainless-steel spatula.

    • Validation: Inspect the balance pan post-weighing. A completely clean pan validates that no micro-spills occurred, ensuring both mass accuracy and safety.

Phase 2: Synthetic Workflow (Reductive Amination)
  • Dissolution: Dissolve the aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) within a sealed reaction vial. Rationale: DCE is an optimal solvent for reductive aminations involving lipophilic halogenated aldehydes.

  • Amine Addition: Add the target primary amine (1.2 eq) and stir for 30 minutes to allow the intermediate imine to fully form.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq). Rationale: STAB is a mild reducing agent that selectively reduces the imine without reducing the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

  • Quenching: Quench the reaction strictly with saturated aqueous NaHCO3​ . Validation: The cessation of gas ( H2​ ) evolution validates that all residual hydride has been safely neutralized.

Workflow Start 1. Fume Hood Verification Weighing 2. Anti-Static Weighing Start->Weighing Reaction 3. Closed-System Reaction Setup Weighing->Reaction Quench 4. In-situ Quenching Reaction->Quench Waste 5. Halogenated Waste Disposal Quench->Waste

Fig 1. Standard operational workflow for halogenated benzaldehydes.

Spill Response & Waste Disposal Plan

Because of the trichlorophenyl moiety, this compound cannot be disposed of in standard organic waste streams. It must be segregated to prevent environmental contamination.

Localized Spill Response Protocol
  • Assess & Isolate: Immediately halt work. Determine if the spill is a dry powder or dissolved in a solvent.

  • The Wet-Wipe Method (Critical):

    • Action:Never dry-sweep a powder spill. Dry sweeping aerosolizes the reactive aldehyde.

    • Action: Dampen an absorbent spill pad with a high-flashpoint solvent (e.g., isopropanol) and gently place it over the powder to trap it.

  • Decontamination: Wipe the surface inward from the edges to the center to prevent spreading the contaminant. Wash the area with a mild detergent solution to hydrolyze any residual traces.

  • Disposal: Place all contaminated pads and gloves into a clearly labeled "Halogenated Organic Solid Waste" container.

SpillResponse Spill Spill Detected Assess Assess State (Solid/Liquid) Spill->Assess Evacuate Evacuate Area Assess->Evacuate Aerosolized PPE Don Emergency PPE Assess->PPE Contained Evacuate->PPE Clean Wet-Wipe Method PPE->Clean Dispose Halogenated Waste Clean->Dispose

Fig 2. Decision tree and response pathway for localized chemical spills.

References

  • bioRxiv. "Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder." bioRxiv Preprint Server for Biology. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.